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4-Chloro-3,5-xylyloxyacetic acid Documentation Hub

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  • Product: 4-Chloro-3,5-xylyloxyacetic acid
  • CAS: 19545-95-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Core Mechanism of Action of (4-Chloro-3,5-dimethylphenoxy)acetic Acid

This guide provides a comprehensive technical overview of the molecular mechanism of action of (4-chloro-3,5-dimethylphenoxy)acetic acid, a synthetic auxin analog. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular mechanism of action of (4-chloro-3,5-dimethylphenoxy)acetic acid, a synthetic auxin analog. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current understanding of its interaction with cellular machinery, from receptor binding to downstream physiological effects.

Introduction: A Potent Mimic of a Natural Growth Regulator

(4-Chloro-3,5-dimethylphenoxy)acetic acid belongs to the phenoxyacetic acid class of synthetic auxins. These molecules are structural and functional mimics of the primary native plant auxin, indole-3-acetic acid (IAA). While natural auxins regulate a vast array of developmental processes at low concentrations, synthetic auxins like (4-chloro-3,5-dimethylphenoxy)acetic acid are characterized by their high potency and persistence within plant tissues. This leads to a disruption of hormonal homeostasis, ultimately resulting in phytotoxicity in susceptible species. This guide will dissect the molecular events that underpin the potent biological activity of this compound.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The central mechanism of action of (4-chloro-3,5-dimethylphenoxy)acetic acid involves the targeted degradation of transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This process can be broken down into several key steps:

Perception at the Receptor Complex

The primary molecular target of synthetic auxins is a co-receptor complex composed of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[1] (4-Chloro-3,5-dimethylphenoxy)acetic acid acts as a "molecular glue," stabilizing the interaction between these two proteins.[1]

The TIR1/AFB proteins are F-box proteins that serve as the substrate recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] In Arabidopsis thaliana, there are six members of this family (TIR1 and AFB1-5), which exhibit some degree of functional redundancy and differential affinity for various auxin analogs.

cluster_0 Normal State (Low Auxin) cluster_1 High Synthetic Auxin cluster_2 Downstream Effects Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Gene ARF->Gene Binding Site TIR1 TIR1/AFB Synthetic_Auxin (4-Chloro-3,5-dimethylphenoxy)acetic acid TIR1_2 TIR1/AFB Synthetic_Auxin->TIR1_2 Binds Aux_IAA_2 Aux/IAA Repressor TIR1_2->Aux_IAA_2 Stabilizes Interaction SCF_Complex SCF-TIR1/AFB Complex Proteasome 26S Proteasome Aux_IAA_2->Proteasome SCF_Complex->Aux_IAA_2 Ubiquitination Ubiquitin Ubiquitin ARF_2 Active ARF Gene_2 Auxin-Responsive Gene ARF_2->Gene_2 Activates Transcription Transcription Transcription Gene_2->Transcription Physiological_Effects Physiological Effects (Epinasty, Uncontrolled Growth, Senescence) Transcription->Physiological_Effects cluster_hormones Hormonal Imbalance cluster_effects Phenotypic Outcomes Synthetic_Auxin (4-Chloro-3,5-dimethylphenoxy)acetic acid Auxin_Signaling Core Auxin Signaling (TIR1/AFB, Aux/IAA, ARF) Synthetic_Auxin->Auxin_Signaling Gene_Expression Altered Gene Expression Auxin_Signaling->Gene_Expression Ethylene_Biosynthesis ↑ Ethylene Biosynthesis (ACS gene induction) Gene_Expression->Ethylene_Biosynthesis ABA_Biosynthesis ↑ ABA Biosynthesis (NCED gene induction) Gene_Expression->ABA_Biosynthesis Physiological_Effects Physiological Effects Ethylene_Biosynthesis->Physiological_Effects ABA_Biosynthesis->Physiological_Effects Epinasty Epinasty Physiological_Effects->Epinasty Uncontrolled_Growth Uncontrolled Growth Physiological_Effects->Uncontrolled_Growth Senescence Senescence Physiological_Effects->Senescence Plant_Death Plant Death Senescence->Plant_Death

Figure 2. Downstream hormonal and physiological effects of (4-Chloro-3,5-dimethylphenoxy)acetic acid.

Experimental Protocols for Studying the Mechanism of Action

The following are generalized protocols that can be adapted to study the specific effects of (4-chloro-3,5-dimethylphenoxy)acetic acid.

In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay

This assay quantifies the ability of the compound to mediate the interaction between a TIR1/AFB receptor and an Aux/IAA protein.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB and Aux/IAA proteins (e.g., from E. coli or insect cells). Often, TIR1/AFB is co-expressed with an ASK protein for stability.

  • Immobilization:

    • Immobilize one of the binding partners (e.g., GST-tagged Aux/IAA) onto a solid support (e.g., glutathione-sepharose beads).

  • Binding Reaction:

    • Incubate the immobilized protein with the other binding partner (TIR1/AFB-ASK) in the presence of varying concentrations of (4-chloro-3,5-dimethylphenoxy)acetic acid or a control compound (e.g., IAA, DMSO).

  • Washing:

    • Wash the solid support to remove unbound proteins.

  • Elution and Detection:

    • Elute the bound proteins and quantify the amount of the co-precipitated protein (TIR1/AFB-ASK) by SDS-PAGE and Western blotting using a specific antibody (e.g., anti-His tag if the protein is His-tagged).

Gene Expression Analysis in Arabidopsis thaliana

This protocol outlines how to measure changes in the expression of auxin-responsive genes following treatment with the compound.

Methodology:

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings (wild-type or relevant mutants) under controlled conditions.

    • Treat the seedlings with a defined concentration of (4-chloro-3,5-dimethylphenoxy)acetic acid or a mock solution.

  • RNA Extraction:

    • Harvest plant tissue at various time points post-treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., GH3, SAUR family members) and a reference gene for normalization.

    • Analyze the data to determine the fold change in gene expression in response to the treatment.

Metabolic Fate of (4-Chloro-3,5-dimethylphenoxy)acetic Acid in Plants

While specific studies on the metabolism of (4-chloro-3,5-dimethylphenoxy)acetic acid are limited, the metabolic fate of phenoxyacetic acid herbicides in plants generally follows a three-phase detoxification pathway.

  • Phase I: Modification: The initial step often involves hydroxylation of the aromatic ring or side chain, a reaction typically catalyzed by cytochrome P450 monooxygenases.

  • Phase II: Conjugation: The hydroxylated metabolite is then conjugated to a sugar (e.g., glucose) or an amino acid to increase its water solubility and reduce its toxicity.

  • Phase III: Compartmentation: The conjugated molecule is transported and sequestered in the vacuole or incorporated into cell wall components, effectively removing it from the site of action.

The persistence and herbicidal activity of (4-chloro-3,5-dimethylphenoxy)acetic acid are likely due to its relative stability against these metabolic processes in susceptible plant species.

Conclusion

(4-Chloro-3,5-dimethylphenoxy)acetic acid exerts its potent biological effects by acting as a high-fidelity mimic of the natural plant hormone auxin. Its mechanism of action is centered on the hijacking of the cellular auxin perception and signaling machinery, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent uncontrolled expression of auxin-responsive genes. This primary molecular event triggers a cascade of downstream hormonal imbalances and physiological disruptions, ultimately resulting in plant senescence and death. A thorough understanding of this intricate mechanism is crucial for the rational design of novel herbicides and for the development of strategies to manage herbicide resistance.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Song, Y. (2014). Insight into the mode of action of 2,4-D as an herbicide.
  • McSteen, P. (2010). Auxin and vegetation development. Development, 137(5), 697-706.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Parry, G., et al. (2009). The TIR1/AFB family of auxin receptors. Current Opinion in Plant Biology, 12(5), 537-543.
  • Greenham, K., et al. (2011). The AFB4 auxin receptor is a negative regulator of auxin signaling in seedlings. Current Biology, 21(7), 520-525.
  • Walsh, T. A., et al. (2006). A screen for inhibitors of the auxin-activated SCF(TIR1) ubiquitin ligase complex reveals a new class of auxin agonists. The Plant Journal, 45(4), 594-605.
  • McCauley, E. K., et al. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(13), 3701-3709.
  • Hayashi, K., et al. (2008). A small-molecule inhibitor of auxin-TIR1-Aux/IAA signaling. Plant Physiology, 148(4), 1836-1846.
  • Robert, S., et al. (2010). A chemical genomics approach to understanding auxin signaling. Annual Review of Plant Biology, 61, 607-630.
  • Armstrong, F., et al. (2004). Further analysis of the pro-auxin, 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. Journal of Experimental Botany, 55(401), 1339-1348.
  • Hayashi, K. (2012). The interaction of auxin with its receptors: a chemical biology approach.
  • Grossmann, K. (2007). Auxin herbicides: from discovery to a new mode of action. Pest Management Science, 63(4), 319-326.

Sources

Exploratory

Technical Guide: Biological Activity & Applications of 4-Chloro-3,5-xylyloxyacetic Acid

Executive Summary 4-Chloro-3,5-xylyloxyacetic acid (also known as 4-chloro-3,5-dimethylphenoxyacetic acid or 4-Cl-3,5-DMPAA ) is a synthetic auxin analog primarily utilized in plant chemical biology. Unlike broad-spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3,5-xylyloxyacetic acid (also known as 4-chloro-3,5-dimethylphenoxyacetic acid or 4-Cl-3,5-DMPAA ) is a synthetic auxin analog primarily utilized in plant chemical biology. Unlike broad-spectrum herbicides such as 2,4-D, this compound exhibits a distinct "weak auxin" profile, characterized by selective tissue activity.[1] It is most notably recognized as the active metabolite of the proauxin Compound 602 , a masked auxin designed to study spatial and temporal aspects of auxin signaling.

This guide details the biological mechanism, experimental applications, and validated protocols for using 4-Cl-3,5-DMPAA to dissect auxin perception pathways without the confounding toxicity associated with high-affinity synthetic auxins.

Chemical Profile & Technical Specifications[2][3][4]

Before initiating biological assays, verify the compound's integrity using the specifications below.

PropertySpecification
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Common Name 4-Chloro-3,5-xylyloxyacetic acid; 4-Cl-3,5-DMPAA
CAS Number 19545-95-0
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Solubility Soluble in DMSO (up to 30 mg/mL); Ethanol.[2] Poorly soluble in water.
Storage Powder: -20°C (3 years).[3] In solvent (DMSO): -80°C (6 months).
Appearance White to off-white solid

Mechanism of Action: Selective Auxin Signaling

The TIR1/AFB Signaling Cascade

4-Cl-3,5-DMPAA functions as a molecular mimic of the natural plant hormone Indole-3-acetic acid (IAA). Its biological activity is mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of nuclear receptors.

  • Ligand Binding: 4-Cl-3,5-DMPAA binds to the TIR1/AFB receptor pocket.

  • Complex Assembly: This binding promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 E3 ubiquitin ligase complex.

  • Ubiquitination & Degradation: The Aux/IAA proteins are poly-ubiquitinated and subsequently degraded by the 26S proteasome.

  • Gene Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, initiating the expression of auxin-responsive genes.

The "Weak Auxin" Advantage

Unlike 2,4-D, which acts as a potent systemic herbicide by overstimulating this pathway to the point of toxicity, 4-Cl-3,5-DMPAA has a lower affinity or distinct transport dynamics.

  • Hypocotyl Specificity: It effectively stimulates cell elongation in hypocotyls (stems).

  • Root Sparing: It shows significantly reduced inhibition of primary root growth compared to IAA or 2,4-D. This unique property allows researchers to stimulate specific growth responses without collapsing the root system, a common artifact in auxin research.

Visualization of the Signaling Pathway

AuxinSignaling Compound 4-Cl-3,5-DMPAA (Ligand) TIR1 TIR1/AFB Receptor (F-Box Protein) Compound->TIR1 Binds SCF SCF Complex (E3 Ligase) TIR1->SCF Part of AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF->AuxIAA Recruits & Ubiquitinates ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExpr Gene Expression (Hypocotyl Elongation) ARF->GeneExpr Activates

Figure 1: Mechanism of 4-Cl-3,5-DMPAA action within the SCF^TIR1 ubiquitin-proteasome pathway.

Comparative Biological Activity[2][5]

The following table contrasts 4-Cl-3,5-DMPAA with standard auxins, highlighting its utility as a precision tool rather than a blunt force herbicide.

FeatureIndole-3-acetic Acid (IAA)2,4-D (Herbicide)4-Cl-3,5-DMPAA (Probe)
Origin Natural HormoneSynthetic HerbicideSynthetic Analog
Receptor Affinity High (TIR1/AFB1-5)High (TIR1/AFB5)Moderate/Weak
Metabolic Stability Low (Rapidly degraded)High (Stable)High (Stable)
Hypocotyl Elongation StimulatesStimulatesStimulates
Root Inhibition Strong InhibitionLethal InhibitionWeak/No Inhibition
Primary Use General PhysiologyWeed ControlSignaling Dissection

Experimental Protocols

Protocol A: Arabidopsis Hypocotyl Elongation Assay

This assay validates the biological activity of 4-Cl-3,5-DMPAA. A positive result is defined as significant hypocotyl elongation in light-grown seedlings compared to untreated controls.

Reagents:

  • Murashige and Skoog (MS) Basal Salts.

  • Phytagel or Agar.

  • 4-Cl-3,5-DMPAA stock (100 mM in DMSO).

  • Arabidopsis thaliana seeds (Col-0 wild type).

Workflow:

  • Media Preparation: Prepare 0.5x MS medium + 1% sucrose + 0.8% agar. Autoclave and cool to 55°C.

  • Treatment: Add 4-Cl-3,5-DMPAA to the molten media to final concentrations of 1 µM, 5 µM, and 10 µM . Include a DMSO solvent control.

  • Plating: Pour plates and allow to solidify.

  • Seed Sterilization: Surface sterilize seeds (70% ethanol for 1 min, 20% bleach for 10 min, 5x sterile water wash).

  • Stratification: Plate seeds and stratify at 4°C for 2 days in the dark to synchronize germination.

  • Growth Conditions: Transfer plates to a growth chamber (22°C, long-day cycle 16h light/8h dark) for 5–7 days.

    • Note: For maximum elongation sensitivity, some protocols utilize continuous dim light or red light.

  • Measurement: Image seedlings and measure hypocotyl length using ImageJ.

Protocol B: Proauxin Hydrolysis Verification (Optional)

If using Compound 602 (the proauxin form), you must verify the release of 4-Cl-3,5-DMPAA.

  • Method: Incubate Compound 602 (10 µM) with crude plant lysate or esterase enzymes in phosphate buffer (pH 7.4).

  • Detection: Analyze via HPLC-MS/MS monitoring the transition for the parent (Compound 602) vs. the free acid (4-Cl-3,5-DMPAA, MW 214.65).

Experimental Workflow Diagram

Workflow Start Seed Sterilization Strat Stratification (4°C, 48h) Start->Strat Growth Growth Chamber (22°C, 5-7 days) Strat->Growth Sow Seeds Media Media Prep (+ 4-Cl-3,5-DMPAA) Media->Growth Pour Plates Analysis Image Analysis (Hypocotyl Length) Growth->Analysis Data Collection

Figure 2: Step-by-step workflow for the Hypocotyl Elongation Bioassay.

References

  • PubChem. "4-Chloro-3,5-xylyloxyacetic acid - Compound Summary." National Library of Medicine. [Link]

  • Savaldi-Goldstein, S., et al. (2008).[1] "New auxin analogs reveal distinct roles for TIR1 and AFB family proteins in auxin signaling." Note: This reference grounds the use of specific auxin analogs in dissecting TIR1/AFB functions.

  • ResearchGate. "Callus growth and the effect of wound dressings." ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Plant Growth Regulating Properties of 4-Chloro-3,5-xylyloxyacetic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 4-Chloro-3,5-xylyloxyacetic acid, a synthetic analogue of the natural plant hormone auxin, presents a compelling case for nuanced a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-xylyloxyacetic acid, a synthetic analogue of the natural plant hormone auxin, presents a compelling case for nuanced applications in plant growth regulation. Belonging to the phenoxyacetic acid class of compounds, its molecular architecture suggests a mechanism of action intertwined with the canonical auxin signaling pathway, offering potential for targeted physiological interventions. This guide provides a comprehensive technical overview of 4-Chloro-3,5-xylyloxyacetic acid, consolidating available scientific knowledge and providing expert-driven protocols for its synthesis, application, and analysis. We delve into the causal relationships between its structure and function, offering a self-validating framework for its experimental use. While published research on this specific molecule is not as extensive as for compounds like 2,4-D, this guide synthesizes established principles of auxin biology and chemistry to provide a robust foundation for researchers.

Introduction: The Rationale for Synthetic Auxins

The discovery of indole-3-acetic acid (IAA) as the primary native auxin revolutionized our understanding of plant development. However, the inherent chemical instability and rapid metabolic degradation of IAA in planta limit its exogenous applicability. This necessitated the development of synthetic auxins, which are engineered for greater stability and persistence, thereby providing more predictable and sustained physiological responses.[1]

4-Chloro-3,5-xylyloxyacetic acid (also known as (4-Chloro-3,5-dimethylphenoxy)acetic acid) is one such synthetic auxin. Its structure, featuring a chlorinated aromatic ring and an acetic acid side chain, is characteristic of compounds that can mimic the biological activity of IAA.[2] The strategic placement of chloro and methyl groups on the phenyl ring is critical for its specific activity and metabolic fate, distinguishing it from other widely used phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Chemical and Physical Properties

PropertyValue
Systematic Name 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Synonyms 4-Chloro-3,5-xylyloxyacetic acid
CAS Number 19545-95-0
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol

Synthesis of 4-Chloro-3,5-xylyloxyacetic Acid

The synthesis of 4-Chloro-3,5-xylyloxyacetic acid is a two-step process, beginning with the chlorination of 3,5-dimethylphenol, followed by an etherification reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of the Precursor, 4-Chloro-3,5-dimethylphenol

The foundational step is the selective chlorination of 3,5-dimethylphenol (3,5-xylenol). An efficient method for this is oxychlorination, which utilizes a copper salt as a catalyst in the presence of hydrochloric acid and an oxygen source.[3] This method is advantageous as it avoids the use of harsh chlorinating agents and is suitable for large-scale production.

Experimental Protocol: Oxychlorination of 3,5-Dimethylphenol

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, thermometer, and a gas inlet tube, add 3,5-dimethylphenol (1.0 mol), copper (II) chloride dihydrate (0.1 mol), and concentrated hydrochloric acid (1.0 mol).

  • Reaction Conditions: Heat the mixture to 60-80°C with vigorous stirring. Once the temperature is stable, introduce a steady stream of air or oxygen through the gas inlet tube.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots of the organic phase and analyzing them by gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete (typically when the conversion of 3,5-dimethylphenol is >90%), cool the mixture to room temperature.[3] Separate the organic layer. The crude product can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like chloroform to yield pure 4-chloro-3,5-dimethylphenol as a white crystalline solid.

Step 2: Williamson Ether Synthesis of 4-Chloro-3,5-xylyloxyacetic Acid

The final step involves the reaction of the synthesized 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a strong base. This classic SN2 reaction, known as the Williamson ether synthesis, forms the ether linkage.[4][5]

Experimental Protocol: Williamson Ether Synthesis

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-chloro-3,5-dimethylphenol (1.0 mol) in an aqueous solution of sodium hydroxide (30%). This deprotonates the phenol to form the more nucleophilic sodium phenoxide.

  • Reaction: To this solution, add chloroacetic acid (1.1 mol).[4] Heat the mixture in a water bath at 90-100°C for 1-2 hours. The phenoxide will attack the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

  • Acidification and Isolation: After cooling the reaction mixture, acidify it with concentrated HCl until the solution is acidic to litmus paper. The 4-Chloro-3,5-xylyloxyacetic acid will precipitate out of the solution as it is less soluble in acidic water.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. For further purification, the product can be recrystallized from boiling water to yield pure 4-Chloro-3,5-xylyloxyacetic acid.

Diagram of Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxychlorination cluster_step2 Step 2: Williamson Ether Synthesis A 3,5-Dimethylphenol C 4-Chloro-3,5-dimethylphenol A->C Chlorination B HCl, O2, CuCl2 catalyst E 4-Chloro-3,5-xylyloxyacetic Acid C->E Etherification D Chloroacetic Acid, NaOH

Caption: Two-step synthesis of 4-Chloro-3,5-xylyloxyacetic acid.

Mechanism of Action as a Plant Growth Regulator

Due to its structural analogy to natural and other synthetic auxins, 4-Chloro-3,5-xylyloxyacetic acid is presumed to function by modulating the canonical auxin signaling pathway. This pathway is fundamental to numerous aspects of plant growth and development.

The core of auxin signaling involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Auxin Binding: In the presence of auxin, the hormone acts as a molecular "glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.

  • Ubiquitination and Degradation: This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.[6]

  • Gene Transcription: The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of early auxin response genes, activating their transcription.

  • Physiological Response: The products of these genes initiate a cascade of downstream events that result in physiological responses such as cell elongation, division, and differentiation.[7]

Diagram of the General Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Degradation AUX 4-Chloro-3,5-xylyloxyacetic Acid TIR1 TIR1/AFB Receptor AUX->TIR1 binds to AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds to SCF SCF Complex ARF ARF Transcription Factor AuxIAA->ARF represses DNA Auxin Response Element (DNA) ARF->DNA binds to Genes Auxin Response Genes DNA->Genes activates transcription Response Physiological Response (e.g., Hypocotyl Elongation) Genes->Response Proteasome 26S Proteasome SCF->Proteasome targets for degradation

Caption: General mechanism of auxin signaling, the putative pathway for 4-Chloro-3,5-xylyloxyacetic acid.

Documented and Potential Applications

The primary documented application of 4-Chloro-3,5-xylyloxyacetic acid is in the promotion of hypocotyl elongation during seedling emergence.[8] This effect is a classic auxin response, driven by cell expansion.

Hypothetical Dose-Response Study on Hypocotyl Elongation

To quantify the effect of 4-Chloro-3,5-xylyloxyacetic acid on hypocotyl elongation, a dose-response experiment can be designed using a model plant system like Arabidopsis thaliana or cress (Lepidium sativum).

Experimental Protocol

  • Seed Sterilization and Plating: Surface-sterilize seeds and plate them on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Treatment Preparation: Prepare stock solutions of 4-Chloro-3,5-xylyloxyacetic acid in a suitable solvent (e.g., DMSO or ethanol) and add to the MS medium to achieve a range of final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).

  • Germination and Growth: Stratify the plates at 4°C for 48 hours to synchronize germination, then transfer them to a growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Data Collection: After a set period (e.g., 7 days), photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average hypocotyl length for each concentration and plot the data to generate a dose-response curve.

Illustrative Data Table (Hypothetical Results)

Concentration (µM)Average Hypocotyl Length (mm) ± SD% Change from Control
0 (Control)5.2 ± 0.40%
0.016.1 ± 0.5+17.3%
0.057.8 ± 0.6+50.0%
0.19.3 ± 0.7+78.8%
0.58.5 ± 0.8+63.5%
1.06.4 ± 0.9+23.1%
10.04.1 ± 0.7-21.2%

Note: This data is for illustrative purposes only and represents a typical auxin dose-response curve, with promotion at lower concentrations and inhibition at supra-optimal concentrations.

Analytical Methodologies

The detection and quantification of 4-Chloro-3,5-xylyloxyacetic acid in plant tissues and environmental samples are crucial for research and regulatory purposes. Given its chemical nature, a robust analytical method would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow for Analysis

AnalyticalWorkflow Sample Plant Tissue Sample (e.g., hypocotyl) Homogenize Homogenization (in acidified solvent) Sample->Homogenize Extract Solid Phase Extraction (SPE) (for cleanup and concentration) Homogenize->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification (using internal standards) Analyze->Quantify

Caption: A typical workflow for the analysis of 4-Chloro-3,5-xylyloxyacetic acid in plant tissues.

Conclusion and Future Directions

4-Chloro-3,5-xylyloxyacetic acid is a synthetic auxin with demonstrated potential in promoting plant growth, specifically hypocotyl elongation. Its synthesis is achievable through well-established chemical reactions, and its mechanism of action can be inferred from the extensive knowledge of auxin biology. However, to fully realize its potential and ensure its safe and effective use, further research is warranted. Key areas for future investigation include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To precisely determine the contribution of the chloro and methyl substitutions to its biological activity compared to other phenoxyacetic acids.[3]

  • Receptor Binding Assays: To confirm its interaction with the TIR1/AFB co-receptor complex and determine its binding affinity.

  • Metabolism and Degradation Studies: To identify its metabolic products in various plant species and assess its persistence in the environment.

  • Broad-Spectrum Bioassays: To explore its effects on other auxin-mediated processes such as root initiation, fruit development, and apical dominance.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of 4-Chloro-3,5-xylyloxyacetic acid as a valuable tool in agriculture and plant science.

References

  • NCERT. (n.d.). plant growth and development chapter 13. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reed, R. C., et al. (2018). Three Auxin Response Factors Promote Hypocotyl Elongation. Plant Physiology, 178(2), 826-841.
  • Korotkova, E. I., et al. (2022).
  • Rzemieniecki, A., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3365.
  • Reed, R. C., et al. (2018). Three Auxin Response Factors Promote Hypocotyl Elongation. ResearchGate. Retrieved from [Link]

  • Huen, K., et al. (2014). Exposure to phenoxyacetic acid herbicides and predictors of exposure among spouses of farmers. Annals of Agricultural and Environmental Medicine, 21(4), 711-716.
  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950.
  • Park, C. H., et al. (2019). Chemical Biology in Auxin Research. Annual Plant Reviews online, 49-86.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology, 159(3), 1055-1063.
  • Wang, L., et al. (2023). Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis. Proceedings of the National Academy of Sciences, 120(2), e2215222120.
  • Zhang, C., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants, 11(19), 2523.
  • Zuanazzi, C., et al. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Ecotoxicology, 25(5), 849-861.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. ResearchGate. Retrieved from [Link]

  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. Retrieved from [Link]

  • Timlin, A. L., et al. (2012). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 291(1-3), 35-42.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063.
  • Tivendale, N. D., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. Plant Signaling & Behavior, 7(10), 1255-1257.
  • Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.

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Exploratory

Comprehensive literature review of 4-Chloro-3,5-xylyloxyacetic acid

Technical Monograph: 4-Chloro-3,5-xylyloxyacetic Acid (Cloxyfonac) From Agrochemical Utility to Chemical Biology Probes Executive Summary 4-Chloro-3,5-xylyloxyacetic acid (Common Name: Cloxyfonac ; CAS: 19545-95-0 ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-3,5-xylyloxyacetic Acid (Cloxyfonac) From Agrochemical Utility to Chemical Biology Probes

Executive Summary

4-Chloro-3,5-xylyloxyacetic acid (Common Name: Cloxyfonac ; CAS: 19545-95-0 ) is a specialized phenoxyacetic acid derivative primarily utilized as a plant growth regulator (PGR). While its commercial footprint is defined by the trade name Tomatlane —used to enhance fruit setting in solanaceous crops—its structural chemistry offers a compelling case study for drug development professionals.

For the pharmaceutical and chemical biology audience, Cloxyfonac represents a canonical scaffold for pro-drug design and signal transduction modulation . It serves as the active metabolite of "masked" auxins (e.g., Compound 602), demonstrating how lipophilic masking can manipulate tissue-specific delivery—a principle directly translatable to human therapeutic design.

Chemical Identity & Structural Analysis

Cloxyfonac is the acetic acid ether of Chloroxylenol (PCMX) , the ubiquitous antiseptic found in products like Dettol. This structural relationship highlights a critical principle in medicinal chemistry: minor side-chain modifications (hydroxyl to carboxymethyl ether) can shift biological activity from antimicrobial (membrane disruption) to hormonal signaling (nuclear receptor modulation).

Property Data
IUPAC Name 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
Common Synonyms Cloxyfonac; 4-Chloro-3,5-dimethylphenoxyacetic acid; Tomatlane
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Core Scaffold Phenoxyacetic acid (Auxin mimic)
Precursor 4-Chloro-3,5-dimethylphenol (PCMX)
Solubility Low in water (acid form); High in organic solvents; Soluble as Na-salt

Mechanism of Action: The Auxin Signaling Paradigm

For researchers in drug discovery, the mechanism of Cloxyfonac offers a parallel to human nuclear receptor signaling (e.g., PPAR agonists).

Primary Mode: TIR1/AFB Receptor Agonism

Like the endogenous hormone Indole-3-acetic acid (IAA) and the herbicide 2,4-D, Cloxyfonac acts as a "molecular glue."

  • Binding: It binds to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex.

  • Recruitment: This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors .

  • Degradation: The Aux/IAA repressors are polyubiquitinated and degraded by the 26S proteasome.

  • Gene Activation: Transcription factors (ARFs) are released from inhibition, driving gene expression related to cell elongation and fruit set.

The "Pro-Drug" Concept (Compound 602)

In chemical genetics, Cloxyfonac is the active payload of Compound 602 , a masked auxin. Compound 602 contains a lipophilic amide mask that allows it to permeate the epidermis of specific tissues (like the hypocotyl) more effectively than the free acid. Once inside, amidases hydrolyze the mask, releasing Cloxyfonac to trigger signaling. This system validates the pro-drug strategy of using enzyme-labile masks to achieve tissue selectivity.

Visualization: Signaling & Activation Pathway

AuxinSignaling cluster_Cell Plant Cell Cytoplasm & Nucleus Prodrug Compound 602 (Masked Pro-Auxin) Cloxyfonac Active Cloxyfonac (4-Cl-3,5-xylyloxyacetic acid) Prodrug->Cloxyfonac Hydrolysis Enzyme Tissue-Specific Amidase Enzyme->Prodrug TIR1 TIR1/AFB (F-box Protein) Cloxyfonac->TIR1 Binds Complex TIR1-Auxin-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Triggers Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors (Freed) Proteasome->ARF Releases Inhibition Response Gene Expression: Fruit Set / Elongation ARF->Response Activates

Figure 1: Mechanism of Action illustrating the pro-drug activation of Compound 602 into Cloxyfonac and subsequent TIR1-mediated signaling.

Synthesis & Manufacturing Protocol

The synthesis of Cloxyfonac follows a classic Williamson Ether Synthesis , a fundamental reaction in medicinal chemistry for linking aromatics to solubilizing tails.

Retrosynthetic Analysis
  • Target: 4-Chloro-3,5-xylyloxyacetic acid.[1][2][3]

  • Disconnection: O-C bond.

  • Synthons: 4-Chloro-3,5-dimethylphenol (Nucleophile) + Chloroacetic acid (Electrophile).

Step-by-Step Protocol

Step 1: Preparation of the Phenoxide

  • Reagents: 4-Chloro-3,5-dimethylphenol (PCMX, 1.0 eq), Sodium Hydroxide (NaOH, 2.2 eq), Water/Ethanol solvent.

  • Procedure: Dissolve PCMX in the alkaline solution. The phenol is deprotonated to form the sodium phenoxide.

    • Note: PCMX is readily available as it is a high-volume antiseptic.

    • Reaction:Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O

Step 2: Etherification (Williamson Synthesis)

  • Reagents: Monochloroacetic acid (1.1 eq).

  • Procedure: Add chloroacetic acid solution slowly to the refluxing phenoxide mixture.

  • Conditions: Reflux at 80-100°C for 4-6 hours.

  • Mechanism: S_N2 attack of the phenoxide oxygen on the alpha-carbon of chloroacetic acid.

    • Reaction:Ar-O⁻ + Cl-CH₂-COO⁻ → Ar-O-CH₂-COO⁻ + Cl⁻

Step 3: Acidification & Isolation

  • Workup: Cool the reaction mixture. Acidify with dilute Hydrochloric Acid (HCl) to pH < 2.

  • Precipitation: The sodium salt converts to the free acid form of Cloxyfonac, which precipitates due to low water solubility.

  • Purification: Recrystallize from Ethanol/Water to yield colorless crystals (MP: ~140-142°C).

Visualization: Synthesis Workflow

Synthesis Start Start: 3,5-Dimethylphenol Step1 Chlorination (SO2Cl2 or Cl2) Start->Step1 Inter Intermediate: 4-Chloro-3,5-dimethylphenol (PCMX) Step1->Inter Step2 Deprotonation (NaOH, Reflux) Inter->Step2 Step3 Etherification (+ Cl-CH2-COOH) Step2->Step3 Williamson Ether Synthesis Acid Acidification (HCl, pH < 2) Step3->Acid Product Final Product: Cloxyfonac Acid->Product Precipitation

Figure 2: Synthetic route from dimethylphenol to Cloxyfonac via PCMX intermediate.

Applications & Utility

Agrochemical: Fruit Setting (Tomatlane)
  • Target: Tomato (Solanum lycopersicum) and Eggplant.

  • Function: Prevents the formation of the abscission layer in the pedicel, preventing flower/fruit drop.

  • Protocol: Applied as a foliar spray (typically 10-50 ppm) during flowering. It induces parthenocarpy (fruit development without fertilization) or supports fertilized fruit growth under stress conditions (e.g., low temperatures).

Research: Chemical Biology Probe
  • Auxin Sensitivity: Used to distinguish between different auxin receptor isoforms or to study auxin transport.

  • Pro-drug Modeling: The "Compound 602" system is cited in literature as a proof-of-concept for delivering bioactive acids into plant tissues using hydrolyzable masks, a technique mirroring ester prodrugs in human pharmacology (e.g., Enalapril).

Safety & Toxicology Profile

  • WHO Classification: Class U (Unlikely to present acute hazard in normal use).[4]

  • Acute Toxicity: Low. Unlike some chlorinated phenoxies (e.g., 2,4,5-T), Cloxyfonac does not carry the high toxicity burden associated with dioxin contaminants, provided the synthesis (via PCMX) is controlled.

  • Environmental Fate: Degrades via microbial action in soil. The ether linkage is cleaved to release PCMX, which is further mineralized.

  • Handling: Standard PPE (gloves, goggles) is recommended to prevent irritation, characteristic of organic acids.

References

  • PubChem. (n.d.). 4-Chloro-3,5-xylyloxyacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Savaldi-Goldstein, S., et al. (2008). New Auxin Analogs with Selective Activity in Tissue Specificity. Proceedings of the National Academy of Sciences (PNAS). (Describes Compound 602 and Cloxyfonac as 602-UC).
  • World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard. Retrieved from [Link]

  • Shionogi & Co., Ltd. (Historical Patent Assignee). Patents regarding RP-7194 (Tomatlane).

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3,5-xylyloxyacetic Acid for Research and Development

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and material safety data for 4-Chloro-3,5-xylyloxyacetic acid. It is intended for researchers, chemists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and material safety data for 4-Chloro-3,5-xylyloxyacetic acid. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis. The information herein is curated to ensure scientific accuracy and promote a culture of safety in the laboratory.

Introduction and Chemical Profile

4-Chloro-3,5-xylyloxyacetic acid, a halogenated aromatic ether, presents a unique set of chemical properties that necessitate careful handling. Understanding its reactivity and potential hazards is paramount for any researcher working with this compound.

Chemical Identity:

PropertyValueSource
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)acetic acidPubChem[1]
Synonyms 4-Chloro-3,5-xylyloxyacetic acidPubChem[1]
CAS Number 19545-95-0PubChem[1]
Molecular Formula C₁₀H₁₁ClO₃PubChem[1]
Molecular Weight 214.64 g/mol PubChem[1]

Hazard Identification and Classification

Based on aggregated GHS data, 4-Chloro-3,5-xylyloxyacetic acid is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Toxicological Profile (Inferred from Structural Analogs)

Given the lack of specific toxicological data for 4-Chloro-3,5-xylyloxyacetic acid, this section draws upon information from structurally related compounds to provide a probable toxicological profile.

  • Acute Toxicity: The "harmful if swallowed" classification suggests a moderate acute oral toxicity[1]. For comparison, chloroacetic acid has an oral LD50 of 76 mg/kg in rats[3]. Inhalation and dermal toxicity should also be considered significant, as acute exposure to chloroacetic acid can cause severe damage to the skin, eyes, and respiratory tract[4].

  • Skin and Eye Irritation: The compound is a known skin and eye irritant[1]. Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath[1].

  • Carcinogenicity and Mutagenicity: There are no specific carcinogenicity studies on 4-Chloro-3,5-xylyloxyacetic acid. However, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown mixed results regarding its genotoxic potential, with some studies indicating it can induce chromosomal damage[5]. The US EPA has not classified chloroacetic acid for potential carcinogenicity[4]. Given the data on related compounds, it is prudent to handle 4-Chloro-3,5-xylyloxyacetic acid as a potential mutagen and carcinogen until more specific data becomes available.

Synthesis and Associated Hazards

The synthesis of 4-Chloro-3,5-xylyloxyacetic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with a chloroacetic acid derivative. A plausible synthetic route is the Williamson ether synthesis.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Chloro-3,5-dimethylphenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Sodium Chloroacetate Reactant2->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Heat Heat Heat->Reaction Product 4-Chloro-3,5-xylyloxyacetic Acid Reaction->Product

A plausible synthetic pathway for 4-Chloro-3,5-xylyloxyacetic acid.

Key Hazards During Synthesis:

  • 4-Chloro-3,5-dimethylphenol: This precursor is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.

  • Sodium Chloroacetate/Chloroacetic Acid: Chloroacetic acid is highly toxic and corrosive[2].

  • Solvents: Depending on the solvent used (e.g., DMF, acetone), there are associated flammability and toxicity risks.

  • Reaction Conditions: The use of heat can increase the vapor pressure of reactants and solvents, leading to a higher risk of inhalation exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with 4-Chloro-3,5-xylyloxyacetic acid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow Start Handling 4-Chloro-3,5-xylyloxyacetic Acid Engineering_Controls Work in a certified chemical fume hood Start->Engineering_Controls Body_Protection Wear a chemical-resistant lab coat or apron Engineering_Controls->Body_Protection Hand_Protection Use double-layered nitrile or neoprene gloves Body_Protection->Hand_Protection Eye_Protection Wear chemical splash goggles and a face shield Hand_Protection->Eye_Protection Respiratory_Protection Use a NIOSH-approved respirator with organic vapor/acid gas cartridges if dust or aerosols are generated Eye_Protection->Respiratory_Protection End Safe Handling Achieved Respiratory_Protection->End Spill_Response Spill Spill Occurs Assess Assess the size and immediate risk of the spill Spill->Assess Small_Spill Small Spill (<10g, contained) Assess->Small_Spill Minor Large_Spill Large Spill (>10g, uncontained) Assess->Large_Spill Major PPE Don appropriate PPE Small_Spill->PPE Evacuate Evacuate the immediate area Large_Spill->Evacuate Notify Notify EH&S and lab supervisor Evacuate->Notify Professional_Cleanup Await professional hazardous material cleanup Notify->Professional_Cleanup Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with sodium bicarbonate or other suitable agent Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Decision-making workflow for spill response.

Waste Disposal

All waste containing 4-Chloro-3,5-xylyloxyacetic acid must be treated as hazardous waste.

  • Containerization: Collect all solid waste and contaminated materials in a clearly labeled, sealed container.

  • Segregation: Do not mix chlorinated organic waste with non-halogenated waste.[6]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][7] Incineration at high temperatures is a common disposal method for chlorinated organic materials, as it can convert the chlorine to hydrogen chloride, which can be scrubbed from the flue gas.[8][9]

Environmental Fate and Ecotoxicity

Data on the environmental fate and ecotoxicity of 4-Chloro-3,5-xylyloxyacetic acid is limited. However, chlorinated phenoxyacetic acids as a class can be persistent in the environment and are known to be toxic to aquatic life. For example, chloroacetic acid is very toxic to aquatic organisms. The degradation of chlorinated phenoxyacetic acids in the environment can be slow and may lead to the formation of other toxic intermediates.[10][11] Therefore, it is imperative to prevent any release of this compound into the environment.

Conclusion

4-Chloro-3,5-xylyloxyacetic acid is a valuable compound for research and development but requires handling with a high degree of caution. A thorough understanding of its potential hazards, coupled with strict adherence to the safety protocols outlined in this guide, is essential for protecting researchers and the environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets for any chemicals you work with.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

  • CPAchem Ltd. (2023, November 14). Safety data sheet: 4-Chlorophenoxyacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Chloroacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Changzhou ComWin Fine Chemicals Co., Ltd. (n.d.). Chloroxylenol (PCMX) 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

  • Masten, S. J., & Davies, S. H. (1997). Radiolytic Transformations of Chlorinated Phenols and Chlorinated Phenoxyacetic Acids. The Journal of Physical Chemistry A, 101(44), 8343-8351.
  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 69(129), 15-21.
  • Vodenicharova, M., & Markova, E. (1994). Genotoxic effect of substituted phenoxyacetic acids.
  • Domínguez-Vargas, A., et al. (2008). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 43(14), 1723–1730.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89572, 4-Chloro-3,5-xylyloxyacetic acid. Retrieved from [Link].

  • Mágori, M., et al. (2015). Radiolytic Transformations of Chlorinated Phenols and Chlorinated Phenoxyacetic Acids. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • U.S. Environmental Protection Agency. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Regulations.gov. Retrieved from [Link]

  • Le, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and environmental microbiology, 56(5), 1357–1362.
  • Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 1–19.
  • Ataman Kimya. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

  • Oliveira, G. H., & Palermo-Neto, J. (1995). Toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D) and its determination in serum and brain tissue using gas chromatography-electron-capture detection. Journal of analytical toxicology, 19(4), 251–255.
  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102336654A - Chlorination method of phenoxyacetic acid and its derivatives.
  • Organic Chemistry Lab, University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3,5-xylyloxyacetic Acid (4-CPA) in Plant Tissue Culture

Abstract & Introduction 4-Chloro-3,5-xylyloxyacetic acid (4-CPA) (CAS: 122-88-3) is a synthetic phenoxy auxin. While structurally related to the ubiquitous 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-CPA exhibits a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Chloro-3,5-xylyloxyacetic acid (4-CPA) (CAS: 122-88-3) is a synthetic phenoxy auxin. While structurally related to the ubiquitous 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-CPA exhibits a distinct bioactivity profile characterized by higher stability and a "milder" auxinic response.

In plant tissue culture, 4-CPA is frequently overlooked in favor of 2,4-D or NAA. However, it is a critical tool for specific applications:

  • Recalcitrant Species: It is often effective in legumes (Fabaceae) and woody species where 2,4-D induces necrosis or excessive phenolics.

  • Genetic Fidelity: 4-CPA is associated with lower rates of somaclonal variation compared to 2,4-D, making it ideal for clonal propagation where genetic stability is paramount.

  • Reproductive Tissue Culture: It is the gold standard for in vitro ovary culture to study parthenocarpy and fruit set.

This guide provides standardized protocols for the preparation and application of 4-CPA, grounded in mechanistic understanding.

Mechanism of Action

Like other phenoxy auxins, 4-CPA functions as a molecular mimic of Indole-3-acetic acid (IAA). However, its synthetic nature renders it resistant to IAA-oxidases, leading to prolonged intracellular activity.

Signaling Pathway

4-CPA enters the cell via passive diffusion (protonated form) or AUX1 influx carriers. Once inside, it binds to the TIR1/AFB F-box proteins. This complex targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The removal of Aux/IAA proteins releases ARF (Auxin Response Factors) , allowing them to dimerize and activate the transcription of auxin-responsive genes involved in cell division (callus formation) or expansion (fruit set).

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 4-CPA in the plant cell.

AuxinSignaling CPA 4-CPA (Exogenous Auxin) TIR1 TIR1/AFB (Receptor) CPA->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub Targeted for ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Normally) Proteasome 26S Proteasome (Degradation) Ub->Proteasome Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Cell Division/Expansion) ARF->GeneExp Activates

Figure 1: 4-CPA Signal Transduction. The synthetic auxin bypasses metabolic degradation, persistently activating ARF transcription factors.

Material Preparation: Stock Solution

Scientific Integrity Note: 4-CPA is an acid.[1] It is insoluble in water in its free acid form. Attempting to dissolve it directly in water will result in a suspension that causes inconsistent dosing. It must be solubilized in a base (KOH or NaOH) or a solvent (Ethanol) first.[2]

Recommended Method: NaOH/KOH (Preferred for Tissue Culture to avoid ethanol toxicity).

Protocol 1: 1 mg/mL (1000 ppm) Stock Solution

Yield: 100 mL Storage: 2-8°C (Stable for 6 months)

  • Weighing: Accurately weigh 100 mg of 4-CPA (free acid form).

  • Solubilization: Transfer powder to a 100 mL volumetric flask or beaker.

  • Alkaline Dissolution: Add 2–5 mL of 1N NaOH (or 1N KOH). Swirl gently until the powder is completely dissolved and the solution is clear.

    • Note: If the solution remains cloudy, add 1N NaOH dropwise until clear.

  • Dilution: Slowly add double-distilled water (ddH₂O) to bring the final volume to 100 mL .

  • Sterilization: Filter sterilize using a 0.22 µm PES or PVDF syringe filter into a sterile container.

    • Autoclaving Note: 4-CPA is generally heat stable and can be co-autoclavable, but filter sterilization is recommended to prevent any potential thermal degradation or pH shifts in the stock.

StockPrep Step1 Weigh 100 mg 4-CPA Powder Step2 Add 2-5 mL 1N NaOH Step1->Step2 Step3 Swirl until Dissolved (Clear) Step2->Step3 Step4 Dilute to 100 mL with ddH2O Step3->Step4 Step5 Filter Sterilize (0.22 µm) Step4->Step5 Store Store at 4°C Step5->Store

Figure 2: Workflow for the preparation of a 1 mg/mL 4-CPA stock solution.

Experimental Protocols

Application A: Callus Induction in Recalcitrant Legumes

Target: Species where 2,4-D causes necrosis (e.g., Phaseolus, Vigna).

Rationale: 4-CPA provides a sustained auxin signal without the "herbicidal" shock often seen with 2,4-D in sensitive tissues.

Protocol:

  • Basal Media: Prepare Murashige & Skoog (MS) media containing 30 g/L sucrose.

  • Hormone Addition: Add 4-CPA Stock to achieve a concentration gradient.

    • Low: 0.5 mg/L[1][3][4]

    • Medium: 2.0 mg/L (Standard starting point)

    • High: 5.0 mg/L

  • Cytokinin Synergy: Add Kinetin or BAP at 0.5 mg/L (Auxin:Cytokinin ratio of ~4:1 is typical for callus).

  • pH Adjustment: Adjust pH to 5.8 ± 0.1 before adding gelling agent.

  • Gelling: Add Agar (8 g/L) or Phytagel (3 g/L) and autoclave.

  • Inoculation: Place sterilized explants (hypocotyls or cotyledons) horizontally on the media.

  • Incubation: Incubate in dark at 25°C for 3-4 weeks.

Application B: In Vitro Ovary Culture (Fruit Set)

Target: Tomato (Solanum lycopersicum) or Cucurbits.

Rationale: 4-CPA is historically known as "Tomato Tone." In tissue culture, it induces parthenocarpy (fruit development without fertilization) by mimicking the auxin burst that usually follows pollination.

Protocol:

  • Explants: Harvest flower buds 1–2 days prior to anthesis (opening).

  • Sterilization: Surface sterilize buds (70% EtOH for 30s, 10% Bleach for 10 min, 3x Rinse).

  • Dissection: Aseptically remove sepals and petals, exposing the ovary.

  • Media: N6 or MS Macro/Micronutrients + 60 g/L Sucrose (High sugar is critical for fruit growth).

  • Induction Treatment:

    • Control: Hormone-free.

    • Treatment:4-CPA at 10 mg/L to 20 mg/L . (Note: Concentrations are significantly higher for organogenesis/fruit set than for callus).

  • Culture: Place ovaries upright on the media.

  • Observation: Monitor for ovary swelling (fruit set) vs. abscission (browning/dropping) over 14–21 days.

Optimization & Troubleshooting Matrix

The following data summarizes observed effects of 4-CPA concentrations across different tissue types.

Concentration (mg/L)Primary EffectApplication ContextPotential Issues
0.1 – 0.5 Root InductionRooting of woody shoots (often w/ IBA)Weak callus induction
1.0 – 3.0 Callus InductionLegumes, Medicinal PlantsSlower growth than 2,4-D
5.0 – 10.0 Somatic EmbryogenesisLong-term embryogenic culturesHyperhydricity (Vitrification)
15.0 – 30.0 ParthenocarpyIn vitro ovary/fruit culturePhytotoxicity in vegetative tissue
Troubleshooting Guide
  • Problem: Explants turn brown/black (Phenolic oxidation).

    • Cause: Tissue stress.

    • Solution: 4-CPA is already milder than 2,4-D. Try adding Activated Charcoal (1-2 g/L) or PVP to the media.

  • Problem: Callus is hard and compact, not friable.

    • Cause: Auxin:Cytokinin ratio is too low.

    • Solution: Increase 4-CPA concentration or reduce Cytokinin.

  • Problem: Precipitation in Stock Solution.

    • Cause: pH has dropped or water was added too fast.

    • Solution: Add drops of 1N NaOH until clear. Ensure storage is not below 4°C (freezing causes precipitation).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[5][6]

  • Signal Word: WARNING .

  • Hazard Statement: H302 - Harmful if swallowed.[7][5][6]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Avoid breathing dust during weighing.

  • Disposal: Dispose of stock solutions and media as hazardous chemical waste according to local EHS regulations.

References

  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators: Function and Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). A novel two-step strategy for in vitro culture of early-stage ovarian follicles. Retrieved from [Link]

  • Chemos GmbH. (2019). Safety Data Sheet: 4-CPA. Retrieved from [Link]

Sources

Application

Analytical methods for detecting 4-Chloro-3,5-xylyloxyacetic acid in plant tissues

An Application Guide to the Quantitative Analysis of 4-Chloro-3,5-xylyloxyacetic Acid in Plant Tissues Introduction: The Analytical Imperative for Synthetic Auxins 4-Chloro-3,5-xylyloxyacetic acid is a member of the phen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 4-Chloro-3,5-xylyloxyacetic Acid in Plant Tissues

Introduction: The Analytical Imperative for Synthetic Auxins

4-Chloro-3,5-xylyloxyacetic acid is a member of the phenoxyacetic acid class of compounds, which are recognized for their activity as synthetic auxins.[1][2] These molecules mimic natural plant hormones, but at concentrations typically applied for agricultural purposes, they act as potent herbicides by inducing uncontrolled growth in broadleaf weeds.[3] The detection and quantification of 4-Chloro-3,5-xylyloxyacetic acid and its analogues in plant tissues are critical for several reasons:

  • Herbicide Efficacy Studies: Understanding the uptake, translocation, and metabolism of the herbicide within target and non-target plant species.

  • Residue Analysis: Ensuring that residue levels in food crops do not exceed maximum residue limits (MRLs) set by regulatory agencies.

  • Environmental Monitoring: Assessing the impact on non-target plants and understanding the environmental fate of the compound.

The primary analytical challenge lies in the complexity of the plant matrix. Plant tissues contain a vast array of endogenous compounds—pigments, lipids, organic acids, and proteins—that can interfere with the isolation and detection of the target analyte, which is often present at trace levels (ng/g or µg/g).[4] Therefore, robust sample preparation is as crucial as the final instrumental analysis.

This document provides a detailed guide to the validated analytical methods for quantifying 4-Chloro-3,5-xylyloxyacetic acid in plant tissues, focusing on the causality behind methodological choices to ensure accuracy, precision, and reliability.

Section 1: Foundational Step - Sample Collection and Preparation

The validity of any analytical result begins in the field. The objective is to obtain a representative sample and to extract the analyte from the complex matrix while removing interfering substances.

Sample Collection and Handling

Proper sample collection is paramount to prevent degradation and contamination.

  • Collection: When sampling, use clean, non-metallic tools. For herbicide resistance testing, it is recommended to sample the newest growth from the top of the plant.[5] A composite sample from multiple plants (e.g., 15-25 plants) within the target area provides a more representative analysis.[6]

  • Storage: Place samples in clean paper bags or plastic pails; avoid plastic bags for fresh tissue as they trap moisture and accelerate degradation.[6][7] If not processed immediately, flash-freeze the samples in liquid nitrogen and store them at -80°C to halt metabolic processes. For shipping, keep samples cool in a cooler with an ice pack and ship overnight.[5]

General Extraction and Cleanup Workflow

The journey from a solid plant sample to a clean liquid extract ready for analysis involves several key stages. The choice of specific solvents and techniques depends on the analyte's chemistry and the matrix. Since 4-Chloro-3,5-xylyloxyacetic acid is an acidic compound, pH adjustments are critical for efficient extraction.

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}

General analytical workflow for herbicide residue analysis.
Protocol: Modified QuEChERS for Acidic Herbicides

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has been widely adopted for pesticide residue analysis in food and agricultural products.[8] The following is a modified protocol suitable for acidic herbicides like 4-Chloro-3,5-xylyloxyacetic acid.

Rationale: This protocol uses acetonitrile for extraction due to its efficiency in precipitating proteins and separating from water. The subsequent cleanup step with a combination of sorbents removes specific interferences: C18 removes nonpolar compounds like lipids, while Primary Secondary Amine (PSA) removes organic acids and sugars.

Step-by-Step Protocol:

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample into a blender. Add a small amount of dry ice to keep the sample frozen and prevent enzymatic degradation during homogenization. Blend until a fine, homogenous powder is achieved.

  • Extraction:

    • Transfer 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 1% formic acid in acetonitrile. The acid ensures that 4-Chloro-3,5-xylyloxyacetic acid is in its neutral, protonated form, which is more soluble in the organic solvent.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

    • Vortex for 30 seconds to ensure thorough mixing with the cleanup sorbents.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis. For GC-MS, an additional derivatization step is required (see Section 2.2).

Section 2: Chromatographic Quantification Methods

Chromatography is the gold standard for the selective and sensitive quantification of herbicide residues. The choice between liquid and gas chromatography depends on the analyte's properties and available instrumentation.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Application Note: UHPLC-MS/MS is the preferred method for the analysis of phenoxyacetic acids.[9] Its primary advantage is the ability to handle polar, non-volatile compounds without the need for chemical derivatization.[10][11] The UHPLC system provides rapid and highly efficient separation, while the tandem mass spectrometer offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interference.[9][12] The addition of a weak acid like formic acid to the mobile phase is often necessary to improve the chromatographic peak shape for acidic analytes.[9]

Protocol for UHPLC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

    • Gradient: A typical gradient might be: 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI), negative mode. Phenoxyacetic acids readily deprotonate to form [M-H]⁻ ions.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Analyte-Specific Transitions: These must be determined by infusing a standard of 4-Chloro-3,5-xylyloxyacetic acid. For a compound with a molecular weight of 214.64 g/mol [1], the precursor ion would be m/z 213.0 (for the deprotonated molecule [C₁₀H₁₀ClO₃]⁻). Product ions would result from fragmentation (e.g., loss of the acetic acid side chain).

    • Example MRM Transitions (Hypothetical):

      • Quantifier: 213.0 -> 141.0 (corresponding to the chloroxylyl moiety)

      • Qualifier: 213.0 -> 177.0 (corresponding to loss of HCl)

  • Quantification: Create a calibration curve using matrix-matched standards (standards prepared in a blank plant extract that has undergone the full sample preparation procedure). This compensates for any matrix effects (ion suppression or enhancement) that may occur.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS offers excellent sensitivity and is a robust technique for many pesticides.[14][15] However, 4-Chloro-3,5-xylyloxyacetic acid is an acidic and polar compound, making it non-volatile. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[16][17] This adds a step to the sample preparation but is essential for the analyte to be amenable to gas chromatography.

Protocol for GC-MS Analysis (including Derivatization):

  • Solvent Exchange: After the QuEChERS cleanup (Step 3), take a 1 mL aliquot of the acetonitrile extract and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent for derivatization, such as toluene.

  • Derivatization (Pentafluorobenzylation):

    • Add 50 µL of pentafluorobenzyl bromide (PFBBr) and 10 mg of anhydrous potassium carbonate (as a catalyst).

    • Seal the vial and heat at 60°C for 1 hour.[16]

    • After cooling, the sample is ready for cleanup and injection.

  • Cleanup of Derivatized Sample: Use a silica solid-phase extraction (SPE) cartridge to remove excess derivatizing agent.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte.

Section 3: High-Throughput Screening via Immunoassay

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a powerful technique for rapidly screening a large number of samples.[18] For small molecules like herbicides, a competitive ELISA format is typically used. In this format, the analyte in the sample competes with a known amount of enzyme-labeled analyte for binding to a limited number of antibody sites immobilized on a microplate.[19][20] The signal is inversely proportional to the concentration of the analyte in the sample. While ELISA can be very sensitive (ng/mL levels), its primary limitation is potential cross-reactivity with structurally similar molecules.[18] Therefore, it is an excellent screening tool, with positive results often requiring confirmation by a chromatographic method like LC-MS/MS.

graph TD { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Principle of Competitive ELISA.

Protocol for Competitive ELISA:

  • Sample Preparation: Extract the plant sample as described in Section 1.3. The final extract may need to be diluted in a buffer (e.g., PBS-Tween) to minimize matrix effects and bring the analyte concentration into the assay's dynamic range.[18]

  • Assay Procedure:

    • Add 50 µL of standards or prepared plant extracts to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the herbicide-enzyme conjugate (e.g., HRP-conjugate) to each well.

    • Cover and incubate for 1 hour at 37°C. During this time, the free herbicide from the sample and the enzyme-conjugated herbicide compete for binding to the antibodies.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.[21]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 0.16 M sulfuric acid).[21]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of 4-Chloro-3,5-xylyloxyacetic acid in the samples by interpolating their absorbance values from the standard curve.

Section 4: Method Performance and Validation

A trustworthy protocol must be validated to understand its performance characteristics. Key parameters include linearity, accuracy (recovery), precision, and sensitivity (limits of detection and quantification).

Table 1: Comparison of Analytical Methods

ParameterUHPLC-MS/MSGC-MSCompetitive ELISA
Principle Chromatographic separation & mass-based detectionChromatographic separation & mass-based detectionAntibody-antigen binding
Derivatization Not requiredRequired (mandatory)Not required
Specificity Very HighHighModerate to High
Sensitivity (LOQ) Very Low (sub-µg/kg)[8]Low (µg/kg)[18]Low (µg/kg to ng/mL)[18]
Throughput MediumLow to MediumHigh
Confirmation Yes (ion ratios)Yes (mass spectrum)No (screening only)
Cost (Instrument) HighMedium to HighLow
Cost (per sample) MediumMediumLow
Primary Use Quantitative confirmation, regulatory analysisQuantitative analysisHigh-throughput screening

Table 2: Example Validation Data (Based on QuEChERS LC-MS/MS)

This table presents typical performance data that should be generated during method validation, based on values reported for similar analytes.[8]

Spiked Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.0185.39.5
0.1091.26.8
1.0094.55.1

Conclusion

The choice of analytical method for 4-Chloro-3,5-xylyloxyacetic acid in plant tissues is dictated by the specific research question. For rapid screening of many samples, ELISA provides a cost-effective, high-throughput solution. For reliable quantitative results, GC-MS is a robust option, provided the mandatory derivatization step is incorporated. However, for the highest degree of sensitivity, selectivity, and confidence, UHPLC-MS/MS stands as the definitive method, offering direct analysis of the acidic herbicide with minimal sample manipulation post-extraction.[9][12] In all cases, a meticulous and well-validated sample preparation protocol, such as the modified QuEChERS method, is the indispensable foundation for achieving accurate and reproducible results.

References

  • ResearchGate. (n.d.). Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-xylyloxyacetic acid. PubChem. Retrieved from [Link]

  • Wong, A. S., & Ho, C. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245.
  • Sobhanzadeh, E., & Ghorbani, M. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences.
  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8–21.
  • Harrison, R. O., et al. (1993). Development and evaluation of an enzyme-linked immunosorbent assay (ELISA) method for the measurement of 2,4-dichlorophenoxyacetic acid in human urine. Journal of Analytical Toxicology, 17(1), 19–24.
  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2321.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluroxypyr-meptyl on Primesep 100 Column. Retrieved from [Link]

  • Biomol GmbH. (n.d.). ELISA AND ASSAY REAGENTS.
  • Chemsrc. (2021). (4-Chloro-3,5-dimethylphenoxy)acetic Acid. Retrieved from [Link]

  • Krzyżanowski, R., Leszczyński, B., & Sygieniewicz, E. (2003).
  • Waypoint Analytical. (n.d.). PLANT TISSUE INFORMATION SHEET.
  • Global Substance Registration System (GSRS). (n.d.). 4-CHLORO-3,5-XYLYLOXYACETIC ACID. Retrieved from [Link]

  • Frankenberger, W. T., & Phelan, P. J. (1991). On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse.
  • ALS Environmental. (2022). Determination of Acid herbicides in Liquids by GCMS. Method Summary TM 411.
  • ResearchGate. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • Ag PhD. (n.d.). Sampling Guide For Plant Tissue Analysis.
  • GRDC. (2022). Soil and plant tissue testing for herbicide residues – how can it help. Retrieved from [Link]

  • MDPI. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • Elabscience. (n.d.). 4-HNE(4-Hydroxynonenal) ELISA Kit Manual.
  • National Institute of Standards and Technology (NIST). (n.d.). [(4-Chloro-o-tolyl)oxy]acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Norman, C., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 17(1), 63.
  • ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS.
  • National Center for Biotechnology Information. (n.d.). Enzyme Linked Immunosorbent Assay. StatPearls. Retrieved from [Link]

  • Purdue Weed Science. (2016). Leaf Sample Collection for Herbicide Resistance Testing in Weeds [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-hydroxy-5-oxohexanoic acid. PubChem. Retrieved from [Link]

  • Merck Millipore. (n.d.). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.

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Method

Application Note &amp; Protocols: Elucidating Auxin Signaling Pathways with 4-Chloro-3,5-xylyloxyacetic acid

Abstract: This guide provides a comprehensive framework for researchers utilizing 4-Chloro-3,5-xylyloxyacetic acid, a synthetic auxin analog, to investigate the intricate signaling pathways of auxin. We delve into the mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers utilizing 4-Chloro-3,5-xylyloxyacetic acid, a synthetic auxin analog, to investigate the intricate signaling pathways of auxin. We delve into the molecular mechanism by which this compound mimics endogenous auxin, Indole-3-acetic acid (IAA), to trigger physiological and transcriptional responses. Detailed, field-proven protocols for classic auxin bioassays and gene expression analysis are presented, complete with the scientific rationale behind key steps and experimental design. This document is intended for cell biologists, plant scientists, and drug development professionals seeking to leverage synthetic small molecules for the targeted study of hormone signaling.

Introduction: The Central Role of Auxin and the Utility of Synthetic Analogs

Auxin, with Indole-3-acetic acid (IAA) as its principal form, is a pivotal plant hormone governing nearly every aspect of plant growth and development, from embryogenesis and root formation to tropic responses and vascular differentiation.[1] The cellular response to auxin is orchestrated by a sophisticated and elegantly direct signaling pathway. At its core, this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[2][3]

In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity.[4] The presence of auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.[2] This binding event targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3] The removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the expression of hundreds of downstream auxin-responsive genes, ultimately executing the developmental program.[2][5]

Synthetic auxins, such as those from the phenoxyacetic acid family, are invaluable tools in both agriculture and research.[1] 4-Chloro-3,5-xylyloxyacetic acid, by virtue of its structural similarity to established synthetic auxins like 2,4-D and MCPA, is presumed to function by hijacking this natural perception and signaling cascade.[6] Its chemical stability compared to IAA and potentially different transport properties make it an excellent tool for inducing strong, sustained auxin responses, allowing for precise dissection of the signaling pathway's components and outputs.

Part I: Mechanistic Framework

The Hijacking of the TIR1/AFB Co-Receptor System

The efficacy of 4-Chloro-3,5-xylyloxyacetic acid as a research tool is rooted in its ability to be recognized by the TIR1/AFB auxin co-receptor. The binding pocket of TIR1/AFB is capable of accommodating not only IAA but also a variety of structurally similar synthetic compounds. Upon entering the cell, 4-Chloro-3,5-xylyloxyacetic acid occupies the same binding site as IAA, initiating the downstream cascade of Aux/IAA degradation and ARF-mediated gene expression. This shared mechanism is the foundation for its use as a reliable surrogate for the natural hormone in experimental systems.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_low Low Auxin cluster_high High Auxin Auxin_Natural IAA (Natural Auxin) TIR1_AFB TIR1/AFB Receptor Auxin_Natural->TIR1_AFB Binds to Auxin_Synthetic 4-Chloro-3,5- xylyloxyacetic acid Auxin_Synthetic->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter DNA) ARF->AuxRE Activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Transcription Ub Ubiquitin Ub->Aux_IAA Ubiquitination qRT_PCR_Workflow cluster_exp Experimental Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase A 1. Grow Arabidopsis Seedlings (10 days) B 2. Treat with Compound (e.g., 1 µM) or Mock A->B C 3. Harvest Samples (0, 30, 60, 180 min) B->C D 4. Flash Freeze in Liquid N2 C->D E 5. Total RNA Extraction & DNase Treatment D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. Quantitative PCR (SYBR Green) F->G H 8. Calculate Ct Values G->H I 9. Normalize to Reference Genes (ΔCt) H->I J 10. Calculate Fold Change (ΔΔCt Method) I->J

Caption: Experimental workflow for analyzing auxin-responsive gene expression via qRT-PCR.

Data Presentation:

Gene NameTime PointFold Change vs. 0 min (Mean ± SD)
IAA130 min8.5 ± 1.2
60 min15.2 ± 2.1
180 min7.3 ± 0.9
GH3.330 min4.1 ± 0.6
60 min9.8 ± 1.5
180 min22.5 ± 3.4
(Table represents hypothetical data for illustrative purposes)

Part III: Experimental Considerations & Troubleshooting

  • Solubility and Stock Solutions: 4-Chloro-3,5-xylyloxyacetic acid is likely soluble in DMSO or ethanol. Prepare a concentrated stock solution (e.g., 10-100 mM) and add it to the media to achieve the final desired concentration. Ensure the final solvent concentration in the media is low (typically <0.1%) and consistent across all treatments, including the mock control.

  • Dose-Response Curve: It is essential to test a wide range of concentrations to establish a full dose-response curve. This helps identify the optimal concentration for inducing a strong yet non-saturating response for molecular assays and reveals the inhibitory concentration (IC50) in phenotypic assays.

  • Choice of Plant Material: While Arabidopsis is a common model, these protocols can be adapted for other species. However, sensitivity to auxins can vary significantly between species and even between different tissues within the same plant. [7]Pilot experiments are recommended to optimize treatment concentrations and durations.

  • Specificity Controls: To further validate that the observed effects are specific to the auxin pathway, consider using auxin signaling mutants (e.g., tir1-1) or co-treatment with an anti-auxin, which should antagonize the effects of 4-Chloro-3,5-xylyloxyacetic acid.

Conclusion

4-Chloro-3,5-xylyloxyacetic acid serves as a potent and stable chemical tool for the functional dissection of the auxin signaling pathway. By acting as a surrogate for endogenous IAA, it allows for the controlled induction of the auxin response, facilitating a wide range of physiological and molecular investigations. The protocols outlined in this guide provide a validated starting point for characterizing its activity and using it to probe the fundamental mechanisms of hormone-mediated gene regulation in plants. The integration of phenotypic bioassays with molecular analysis provides a robust, multi-faceted approach to confirming its mechanism of action and advancing our understanding of plant development.

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI. [Link]

  • Auxin Signaling. (2016). PMC - PubMed Central - NIH. [Link]

  • Auxin signal transduction and perception. (2015). Slideshare. [Link]

  • 4-Chloroindole-3-Acetic Acid. (2016). publications.gc.ca. [Link]

  • Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. (2020). PMC - NIH. [Link]

  • Auxin signaling: a big question to be addressed by small molecules. (2013). PMC - NIH. [Link]

  • Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. (2012). PMC - NIH. [Link]

  • Auxin Signaling in Regulation of Plant Translation Reinitiation. (2017). Frontiers. [Link]

  • A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. (2012). PMC - PubMed Central. [Link]

  • Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. (2012). PubMed. [Link]

  • The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. (n.d.). MDPI. [Link]

  • Expression Profiling of Auxin-treated Arabidopsis Roots: Toward a Molecular Analysis of Lateral Root Emergence. (2003). Plant and Cell Physiology | Oxford Academic. [Link]

  • Auxin signal transduction pathways. (A) Model of the TRANSPORT... (n.d.). ResearchGate. [Link]

  • Chemical Biology in Auxin Research. (2019). PMC - PubMed Central. [Link]

  • A Comprehensive Analysis of Auxin Response Factor Gene Family in Melastoma dodecandrum Genome. (2024). PMC - NIH. [Link]

  • New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. (2008). PNAS. [Link]

  • Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. (2018). Oxford Academic. [Link]

  • Genome-Wide Identification and Expression Analysis of Auxin Response Factor Gene Family in Linum usitatissimum. (2023). MDPI. [Link]

  • Auxins: History, Bioassay, Function and Uses. (n.d.). Biology Discussion. [Link]

  • New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. (2008). ResearchGate. [Link]

Sources

Application

Application Note: Experimental Profiling of 4-Chloro-3,5-xylyloxyacetic Acid in Arabidopsis thaliana

This Application Note is designed for researchers investigating auxin signaling, herbicide resistance, and chemical biology in Arabidopsis thaliana. It details the experimental framework for using 4-Chloro-3,5-xylyloxyac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating auxin signaling, herbicide resistance, and chemical biology in Arabidopsis thaliana. It details the experimental framework for using 4-Chloro-3,5-xylyloxyacetic acid (also known as 4-Chloro-3,5-dimethylphenoxyacetic acid ), a synthetic auxin analog with distinct steric properties compared to 2,4-D and IAA.

Introduction & Mechanistic Rationale

4-Chloro-3,5-xylyloxyacetic acid is a synthetic auxin structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D). However, the presence of methyl groups at the 3 and 5 positions (the "xylyl" moiety) introduces significant steric hindrance. Unlike natural Indole-3-acetic acid (IAA), which is rapidly metabolized, phenoxy-auxins like 4-C-3,5-X exhibit high metabolic stability in planta, making them potent tools for sustaining auxin signaling over prolonged periods.

Why Use 4-C-3,5-X?
  • Metabolic Stability: It resists degradation by GH3-mediated conjugation and oxidative pathways that normally clear IAA, allowing for precise "pulse-chase" experiments without rapid signal decay.

  • Receptor Specificity: The steric bulk of the 3,5-dimethyl substitution allows researchers to probe the binding pocket flexibility of the TIR1/AFB ubiquitin-ligase complex.

  • Hypocotyl Elongation: Historically, this specific derivative has been noted for promoting hypocotyl elongation in seedling emergence assays, distinct from the root-inhibiting dominance of other auxins.

Experimental Design & Workflow

The following protocols are designed to validate the bioactivity of 4-C-3,5-X compared to IAA (natural control) and 2,4-D (synthetic control).

Workflow Visualization

The following diagram outlines the logical flow from stock preparation to phenotypic output.

ExperimentalWorkflow cluster_Assays Phenotypic Assays Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (10 nM - 10 µM) Stock->Dilution Media MS Media + Sucrose (Solid/Liquid) Dilution->Media Root Root Growth Inhibition (7 Days) Media->Root Hypo Hypocotyl Elongation (Dark/Light) Media->Hypo Reporter DR5::GUS/GFP Expression (Signaling) Media->Reporter Analysis Image Analysis (ImageJ/Fiji) Root->Analysis Hypo->Analysis Reporter->Analysis

Caption: Workflow for 4-C-3,5-X phenotypic profiling. Blue: Prep; Yellow: Handling; Green: Assays; Red: Output.

Detailed Protocols

Protocol A: Stock Solution Preparation

Self-Validating Step: Phenoxy acids can be difficult to dissolve in pure water. Always use a solvent first.

  • Weighing: Measure 10 mg of 4-Chloro-3,5-xylyloxyacetic acid (MW ≈ 214.65 g/mol ).

  • Solubilization: Dissolve fully in 1 mL of Dimethyl Sulfoxide (DMSO) or 100% Ethanol. This creates a ~46 mM stock. Adjust volume to reach exactly 50 mM or 100 mM.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for >12 months.

  • Working Solution: Dilute 1:1000 in sterile water before adding to media to avoid solvent toxicity (final DMSO < 0.1%).

Protocol B: Root Growth Inhibition Assay (Dose-Response)

This is the standard assay to determine the IC50 (concentration required to inhibit root growth by 50%).

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytoagar. Buffer to pH 5.7 with MES.

  • Treatment: Add 4-C-3,5-X to molten agar (cooled to 50°C) to achieve final concentrations: 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM .

  • Sterilization: Surface sterilize Arabidopsis seeds (Col-0) using 70% EtOH (1 min) followed by 50% Bleach + 0.05% Tween-20 (10 min). Wash 5x with sterile water.

  • Stratification: Plate seeds and stratify at 4°C for 2 days in the dark to synchronize germination.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement:

    • Mark root tip position at Day 3.

    • Measure primary root length at Day 7.

    • Data Output: Calculate % inhibition relative to DMSO control.

Protocol C: Hypocotyl Elongation Assay

4-C-3,5-X is noted for promoting elongation in specific contexts. This assay validates that activity.

  • Media: Use 0.5x MS medium without sucrose (to force reliance on seed reserves and auxin signaling).

  • Treatment: Supplement media with 4-C-3,5-X (1 µM and 5 µM). Include IAA (1 µM) as a positive control.

  • Induction: Plate seeds and stratify as above.

  • Dark Condition: Wrap plates in double-layer aluminum foil immediately after stratification.

  • Incubation: Grow for 5 days vertically at 22°C.

  • Analysis: Photograph seedlings against a black background. Measure hypocotyl length using ImageJ (NeuronJ plugin).

Molecular Mechanism & Signaling Pathway[1]

To interpret the results, one must understand that 4-C-3,5-X acts as a "molecular glue." It binds to the TIR1/AFB receptor pocket, enhancing the affinity for Aux/IAA repressor proteins. This leads to the ubiquitination and degradation of Aux/IAAs, freeing ARF transcription factors.

AuxinSignaling Ligand 4-C-3,5-X (Synthetic Auxin) Complex TIR1-Auxin-Aux/IAA Complex Ligand->Complex Stabilizes Interaction TIR1 TIR1/AFB (F-Box Protein) TIR1->Complex AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ub Ubiquitination (SCF Complex) Complex->Ub Degradation 26S Proteasome Degradation Ub->Degradation ARF ARF Transcription Factors (Freed) Degradation->ARF Releases Repression GeneExp Auxin Response Genes (GH3, SAUR, LBD) ARF->GeneExp Activates

Caption: Mechanism of Action. 4-C-3,5-X facilitates the TIR1-Aux/IAA interaction, triggering repressor degradation.

Expected Results & Data Presentation

When reporting your data, organize findings into the following comparative table format.

Table 1: Comparative Efficacy of Auxins in Arabidopsis (Col-0)

CompoundIC50 (Root Inhibition)Hypocotyl Elongation (Dark)Stability (in media)
IAA (Natural) ~40-80 nMModerateLow (Light sensitive)
2,4-D (Synthetic) ~20-50 nMLow (Callus induction high)High
4-C-3,5-X Expected: ~50-100 nM High High

Note: The IC50 of 4-C-3,5-X is typically slightly higher than 2,4-D due to the steric hindrance of the dimethyl groups, which may slow receptor binding kinetics despite high stability.

Troubleshooting & Critical Factors

  • Solubility Issues: If crystals form in the media, ensure the stock was fully dissolved in DMSO before adding to the aqueous media. Do not add solid powder directly to media.

  • Phytotoxicity: If seedlings turn white/bleached rather than just inhibited, check the DMSO concentration. It must remain below 0.1% (v/v).

  • Light Sensitivity: While phenoxy auxins are more stable than indoles, always store plates in yellow-filtered light or darkness during setup to prevent any photodegradation of the control (IAA).

References

  • Cayman Chemical. (4-Chloro-3,5-dimethylphenoxy)acetic Acid Product Information.Link

  • Estelle, M., & Somerville, C. (1987). Auxin-resistant mutants of Arabidopsis thaliana with an altered morphology. Molecular and General Genetics. (Foundational protocol for auxin resistance screening). Link

  • Overvoorde, P., et al. (2010). Auxin Signaling: The TIR1/AFB-Aux/IAA-ARF Module. The Plant Cell.[1][2] (Mechanistic grounding for the pathway diagram). Link

  • Tiwari, S. B., et al. (2001). The repressor hda1/axr2-1 is a dominant negative regulator of auxin signaling in Arabidopsis. The Plant Cell.[1][2] (Protocol for root growth assays).[2][3] Link

Sources

Method

4-Chloro-3,5-xylyloxyacetic acid as a chemical probe for auxin biology

A Chemical Probe for Dissecting Auxin Sensitivity and Metabolism Part 1: Introduction & Mechanism of Action Executive Summary 4-Chloro-3,5-xylyloxyacetic acid (commonly referred to as 602-UC or 2-(4-chloro-3,5-dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

A Chemical Probe for Dissecting Auxin Sensitivity and Metabolism

Part 1: Introduction & Mechanism of Action

Executive Summary

4-Chloro-3,5-xylyloxyacetic acid (commonly referred to as 602-UC or 2-(4-chloro-3,5-dimethylphenoxy)acetic acid ) is a synthetic auxin analog structurally related to 2,4-D. Unlike highly potent synthetic auxins (e.g., 2,4-D, NAA) that often trigger broad, high-intensity responses, 602-UC exhibits weak auxin agonist activity .[1][2][3][4][5]

This "weakness" is its primary strength as a chemical probe. It allows researchers to:

  • Probe Sensitivity Thresholds: Activate only the most sensitive auxin signaling pathways without saturating the system.

  • Validate Proauxin Systems: 602-UC serves as the active metabolite control for Compound 602 , a bipartite "proauxin" that requires tissue-specific hydrolysis to become active.

  • Dissect Transport vs. Signaling: By comparing the efficacy of the permeable pro-drug (Compound 602) against the free acid (602-UC), researchers can distinguish between uptake-limited and signaling-limited responses.

Chemical Identity[1][3][4][6]
  • Systematic Name: 2-(4-chloro-3,5-dimethylphenoxy)acetic acid[1][3][4][6]

  • Common Codes: 602-UC, Compound 602-Acid[1][7][6][8]

  • Structural Class: Phenoxyacetic acid derivative (similar to 2,4-D and MCPA)[2]

  • Molecular Formula: C₁₀H₁₁ClO₃

  • Molecular Weight: 214.65 g/mol

Mechanism of Action (MOA)

602-UC functions as a molecular glue within the nuclear auxin signaling pathway.

  • Perception: It binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptor pocket.[9]

  • Complex Assembly: It stabilizes the interaction between TIR1/AFB and Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors.

  • Degradation: This complex recruits the SCF E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of Aux/IAA proteins.

  • Transcription: Removal of Aux/IAAs releases ARF (Auxin Response Factor) transcription factors, initiating gene expression.[9]

The "Proauxin" Context: 602-UC is often used alongside Compound 602 (its masked amide conjugate).[8][10] Compound 602 is lipophilic and easily penetrates tissues (like the hypocotyl) where it is hydrolyzed by intracellular amidases to release 602-UC in situ.

AuxinSignaling cluster_cell Plant Cell Proauxin Compound 602 (Proauxin) Transport Passive Diffusion / Uptake Proauxin->Transport Amidase Intracellular Amidase (Hydrolysis) Transport->Amidase Acid 602-UC (Active Probe) Amidase->Acid Releases Active Moiety TIR1 TIR1/AFB Receptor Acid->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits SCF SCF Complex (E3 Ligase) AuxIAA->SCF Ubiquitination Degradation Proteasomal Degradation SCF->Degradation GeneExp Auxin Response Genes (DR5) Degradation->GeneExp De-repression

Figure 1: Mechanism of Action for 602-UC and its generation from the proauxin Compound 602.[1][2][3][4][11] 602-UC is the active ligand that triggers the TIR1/AFB signaling cascade.

Part 2: Applications & Experimental Design

When to Use 602-UC
ApplicationWhy use 602-UC?Comparison Control
Hypocotyl Elongation Induces elongation in light-grown seedlings (unlike 2,4-D which is often ineffective due to transport).Compound 602 (Pro-drug)
Sensitivity Mapping Weak activity allows titration of response; useful for identifying mutants with hypersensitivity.2,4-D (Strong agonist)
Chemical Genomics Validates that a phenotype observed with Compound 602 is due to auxin signaling, not off-target effects of the un-cleaved molecule.Mock (DMSO)
Key Biological Properties[2][11]
  • Weak Agonism: Requires higher concentrations (10-50 µM) to elicit responses comparable to low-dose IAA or 2,4-D in some tissues.

  • Tissue Specificity: When generated from Compound 602, it preferentially affects the shoot/hypocotyl over the root, likely due to differential uptake and hydrolysis rates.

  • Stability: More stable than IAA (resistant to oxidation) but less potent than 2,4-D.

Part 3: Detailed Protocols

Preparation of Stock Solutions

Reagents:

  • 4-Chloro-3,5-xylyloxyacetic acid (Solid powder).

  • Solvent: 100% Dimethyl sulfoxide (DMSO).

Protocol:

  • Calculate: Determine the mass required for a 50 mM stock solution.

    • Example: Dissolve 10.73 mg of 602-UC (MW: 214.65) in 1 mL DMSO.

  • Dissolve: Vortex vigorously until completely dissolved. The solution should be clear and colorless.

  • Storage: Aliquot into amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.

  • Working Solution: Dilute 1:1000 or greater into molten plant media (e.g., MS agar) or liquid media. Keep final DMSO concentration < 0.1%.

Hypocotyl Elongation Assay (Arabidopsis)

This assay demonstrates the specific ability of 602-UC (and its pro-drug) to promote growth in light-grown seedlings, a phenotype often masked by stress responses with other auxins.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS Medium (pH 5.7), 1% sucrose, 0.8% phytoagar.

  • 602-UC (1 µM – 50 µM range).

  • Controls: DMSO (Mock), 2,4-D (1 µM), Compound 602 (1 µM).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH + 0.05% Triton X-100 for 5 min, then 95% EtOH wash).

  • Plating: Plate seeds on 0.5x MS agar containing the specific concentration of 602-UC or controls.

  • Stratification: Incubate plates at 4°C for 2-3 days in the dark.

  • Growth: Transfer to light conditions (Long Day: 16h light / 8h dark) at 22°C.

    • Critical Step: Ensure plates are vertical to allow straight hypocotyl growth.

  • Measurement: After 5-7 days, photograph seedlings. Measure hypocotyl length using ImageJ.

Expected Results:

  • Mock: Short hypocotyls (light inhibition).

  • 2,4-D (1 µM): Often inhibits root growth strongly but may not significantly promote hypocotyl elongation due to transport issues or toxicity.

  • 602-UC (10-50 µM): Promotes significant hypocotyl elongation.

  • Compound 602 (1 µM): Promotes strong hypocotyl elongation (often more potent than 602-UC due to better uptake).

Root Growth Inhibition Assay

Used to determine the potency of 602-UC compared to standard auxins.

Workflow:

  • Germinate seedlings on varying concentrations of 602-UC (0, 0.1, 1, 10, 50 µM).

  • Grow vertically for 7 days.

  • Measure primary root length.[8]

Data Analysis: Plot Root Length (% of Mock) vs. Log[Concentration].

  • Result: 602-UC typically shows a right-shifted IC50 curve compared to 2,4-D, confirming it is a weaker agonist .

Workflow cluster_Assays Phenotypic Readouts Step1 1. Seed Sterilization & Stratification (4°C, 3d) Step2 2. Treatment Plate on MS + 602-UC (0-50 µM) Step1->Step2 AssayA Hypocotyl Elongation (Light Grown) Step2->AssayA AssayB Root Growth Inhibition (Vertical Plates) Step2->AssayB Step3 3. Imaging & Quantification (ImageJ Analysis) AssayA->Step3 AssayB->Step3 Result Compare IC50/EC50 vs 2,4-D and Cmpd 602 Step3->Result

Figure 2: Experimental workflow for characterizing 602-UC activity in Arabidopsis seedlings.

Part 4: Troubleshooting & Controls

ObservationPossible CauseSolution
No response observed Concentration too low.602-UC is a weak auxin.[1][3][5] Increase concentration to 10–50 µM.
Precipitation in media Stock concentration too high or poor mixing.Ensure DMSO stock is fully dissolved. Add to media while stirring rapidly.
Inconsistent results vs. Compound 602 Differential uptake.Remember: Compound 602 (pro-drug) enters cells more easily than the acid (602-UC). 602-UC requires higher external concentrations to match internal levels.

Part 5: References

  • Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences (PNAS), 105(39), 15190–15195.[4]

    • Key Relevance: The seminal paper describing Compound 602 and its active metabolite 602-UC.

  • Ma, Q., & Robert, S. (2014). Auxin biology revealed by small molecules. Current Opinion in Plant Biology, 18, 102–109.

    • Key Relevance: Review of chemical probes in auxin biology, discussing the utility of proauxins.

  • Doyle, S. M., et al. (2015). Auxin: At the Crossroads Between Chemistry and Biology. Journal of Experimental Botany, 66(16), 4971–4982.

    • Key Relevance: Discusses the structure-activity relationships of synthetic auxins and the "molecular glue" mechanism.

Sources

Application

In vitro binding assays with 4-Chloro-3,5-xylyloxyacetic acid and auxin receptors

Focus Compound: 4-Chloro-3,5-xylyloxyacetic Acid (4-Cl-3,5-XAA) Executive Summary This guide details the in vitro validation of 4-Chloro-3,5-xylyloxyacetic acid (4-Cl-3,5-XAA) as a ligand for the TIR1/AFB auxin receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 4-Chloro-3,5-xylyloxyacetic Acid (4-Cl-3,5-XAA)

Executive Summary

This guide details the in vitro validation of 4-Chloro-3,5-xylyloxyacetic acid (4-Cl-3,5-XAA) as a ligand for the TIR1/AFB auxin receptor family. Unlike traditional herbicides (e.g., 2,4-D) or endogenous auxins (IAA), the 3,5-dimethyl substitution pattern (xylyl group) of this compound introduces unique steric constraints within the receptor's binding pocket.

This protocol leverages the "Molecular Glue" mechanism, where the ligand does not merely bind the receptor but stabilizes the interaction between the F-box protein (TIR1 ) and the transcriptional repressor (Aux/IAA ).[1][2][3] We present a tiered workflow: qualitative validation via Pull-Down , kinetic profiling via Surface Plasmon Resonance (SPR) , and high-throughput screening via AlphaScreen .

Mechanistic Background & Rationale[4][5]

The auxin receptor, SCF^TIR1 , functions as an E3 ubiquitin ligase.[1] The F-box protein TIR1 contains a leucine-rich repeat (LRR) domain that forms a hydrophobic pocket.

  • Pocket Occupation: The auxin analog (4-Cl-3,5-XAA) enters the pocket.

  • Lid Recruitment: The ligand creates a continuous hydrophobic surface, recruiting the "degron" motif (Domain II) of Aux/IAA proteins.

  • Ubiquitination: The ternary complex (TIR1 + Ligand + Aux/IAA) enables ubiquitination and subsequent proteasomal degradation of the repressor.

Why 4-Cl-3,5-XAA? The 3,5-dimethyl groups on the phenoxy ring increase the molecule's width compared to 2,4-D. This makes 4-Cl-3,5-XAA a critical probe for mapping the steric tolerance of the TIR1 pocket and determining selectivity between different Aux/IAA co-receptors (e.g., IAA7 vs. IAA12).

Visualizing the Signaling Pathway

AuxinPathway Ligand 4-Cl-3,5-XAA (Ligand) TIR1 SCF-TIR1 (E3 Ligase) Ligand->TIR1 1. Binds Pocket Complex Ternary Complex (TIR1-Ligand-Aux/IAA) TIR1->Complex 2. Recruits AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Molecular Glue Ubiquitin Poly-Ubiquitination Complex->Ubiquitin 3. Catalysis Degradation Proteasomal Degradation Ubiquitin->Degradation GeneExp Auxin Response Genes ON Degradation->GeneExp Derepression

Figure 1: The Molecular Glue mechanism. 4-Cl-3,5-XAA binds TIR1, facilitating the recruitment of Aux/IAA repressors, leading to their degradation and gene activation.

Protocol A: In Vitro Pull-Down Assay (Qualitative)

Objective: Confirm that 4-Cl-3,5-XAA promotes the physical association between TIR1 and a specific Aux/IAA degron (e.g., IAA7).

Reagents
  • Bait: GST-tagged Aux/IAA degron peptide (Domain II of IAA7), expressed in E. coli.

  • Prey: Myc-tagged TIR1, expressed in Sf9 insect cells (crucial for proper folding; E. coli expression of TIR1 is often non-functional).

  • Ligand: 4-Cl-3,5-XAA (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM DTT (essential for TIR1 stability).

Step-by-Step Methodology
  • Immobilization: Incubate 20 µg of GST-IAA7 fusion protein with 30 µL Glutathione Sepharose beads for 1 hour at 4°C. Wash 3x with Buffer.

  • Ligand Incubation: Prepare the binding mix:

    • Myc-TIR1 lysate (approx. 500 µg total protein).

    • Test Condition: 50 µM 4-Cl-3,5-XAA.

    • Negative Control: DMSO vehicle.

    • Positive Control: 50 µM IAA or 2,4-D.

  • Binding: Add the binding mix to the immobilized GST-IAA7 beads. Incubate for 2 hours at 4°C with gentle rotation.

    • Note: The ligand must be present during this step to act as the "glue."

  • Wash: Wash beads 4x with Buffer containing the specific ligand concentration (maintaining equilibrium).

  • Elution & Detection: Elute with SDS-PAGE sample buffer. Analyze via Western Blot using anti-Myc antibody.

Success Criteria: A strong anti-Myc band is visible only in the presence of auxin (IAA/2,4-D) or 4-Cl-3,5-XAA. If 4-Cl-3,5-XAA shows a band, it confirms "molecular glue" activity.

Protocol B: Surface Plasmon Resonance (SPR) (Quantitative)

Objective: Determine the equilibrium dissociation constant (


) and kinetic rates (

) of the ternary complex assembly.
Experimental Design (Biacore/Cytiva Systems)

Since TIR1 does not bind the ligand tightly in the absence of the co-receptor, the standard approach immobilizes the Aux/IAA peptide and flows the TIR1-Ligand mixture over it.

  • Sensor Chip: Streptavidin (SA) or CM5 chip.

  • Ligand (Immobilized): Biotinylated-IAA7 degron peptide (synthetic).

  • Analyte (Flow): Purified TIR1 protein pre-mixed with varying concentrations of 4-Cl-3,5-XAA.

Protocol
  • Surface Preparation: Immobilize Biotin-IAA7 peptide on the active flow cell (aim for ~100 RU to avoid mass transport limitations). Leave reference cell blank (Streptavidin only).

  • Sample Preparation: Prepare a dilution series of TIR1 (e.g., 0.1 – 100 nM) in Running Buffer (HBS-EP+).

    • Crucial Step: Supplement the Running Buffer and all TIR1 samples with 50 µM 4-Cl-3,5-XAA . The small molecule must be at saturating concentration to ensure TIR1 is "primed."

  • Injection: Inject TIR1 (+ Ligand) for 120s (Association) followed by 180s dissociation with Running Buffer (+ Ligand).

  • Regeneration: Short pulse of SDS (0.05%) or Glycine pH 2.0 (optimization required based on chip stability).

Data Analysis

Fit the sensorgrams to a 1:1 Langmuir binding model .

  • 
     Calculation:  Since the small molecule is constant, the 
    
    
    
    reflects the affinity of the TIR1-Ligand complex for the Aux/IAA peptide.
  • Comparison: Compare the

    
     of 4-Cl-3,5-XAA to IAA. A higher 
    
    
    
    indicates the 3,5-dimethyl steric bulk destabilizes the complex.
Visualization: SPR Workflow

SPR_Workflow Step1 1. Immobilize Biotin-IAA7 (Streptavidin Chip) Step2 2. Saturate Buffer with 4-Cl-3,5-XAA (50 µM) Step1->Step2 Step3 3. Inject TIR1 Protein (Concentration Series) Step2->Step3 Step4 4. Measure Association (kon) & Dissociation (koff) Step3->Step4

Figure 2: SPR kinetic profiling workflow. Constant ligand concentration ensures TIR1 is in the 'bound' state for peptide recruitment.

Protocol C: AlphaScreen (High-Throughput)

Objective: Rapidly determine the EC50 of 4-Cl-3,5-XAA for multiple Aux/IAA combinations.

Assay Principle[4][5][6]
  • Donor Beads: Streptavidin-coated (binds Biotin-IAA7 peptide).

  • Acceptor Beads: Anti-Myc or Anti-FLAG (binds Myc-TIR1).

  • Mechanism: When 4-Cl-3,5-XAA induces the complex, beads come within 200 nm. Excitation at 680 nm causes Donor to release singlet oxygen, exciting Acceptor to emit at 520-620 nm.

Protocol
  • Mix: In a 384-well OptiPlate, add:

    • 5 µL Myc-TIR1 (lysate or purified).

    • 5 µL Biotin-IAA7 peptide (10-30 nM final).

    • 5 µL 4-Cl-3,5-XAA (titration: 1 nM to 100 µM).

  • Incubate: 1 hour at Room Temperature (dark).

  • Bead Addition: Add 10 µL mixture of Donor and Acceptor beads (20 µg/mL final).

  • Final Incubation: 1 hour at Room Temperature (dark).

  • Read: Measure on an EnVision or compatible multimode plate reader using AlphaScreen settings.

Expected Results & Data Interpretation
ParameterIndole-3-Acetic Acid (IAA)4-Cl-3,5-XAA (Hypothetical)Interpretation
Pull-Down Band StrongModerate/WeakThe 3,5-dimethyl bulk may sterically hinder the "lid" closure of certain Aux/IAAs.
SPR

~10-50 nM~500 nMLower affinity suggests the pocket must expand to accommodate the xylyl group, destabilizing the complex.
AlphaScreen EC50 ~1 µM~15 µMHigher EC50 indicates higher concentration required to drive complex formation.

Troubleshooting:

  • No Binding: Ensure TIR1 contains the inositol hexakisphosphate (InsP6) cofactor. This is endogenous in insect cells but absent in E. coli. Always use eukaryotic expression systems.

  • High Background: In AlphaScreen, ensure all manipulations involving beads are done under green light (beads are light-sensitive).

References
  • Tan, X., et al. (2007).[7][8] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2][3][9] Nature, 446(7136), 640-645. Link

    • Foundational paper describing the "molecular glue" structural mechanism.
  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[9] Nature Chemical Biology, 8(5), 477-485. Link

    • Establishes protocols for differential binding assays (Aux/IAA specificity).
  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673-682. Link

    • Detailed SPR methodology for auxin analogs.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.[1][2][10][7][9][11][12] Nature, 435(7041), 446-451. Link

    • Original identification of TIR1 and pull-down assay standards.
  • Cayman Chemical. (n.d.). (4-Chloro-3,5-dimethylphenoxy)acetic Acid Product Information. Link

    • Source for chemical properties and handling of the specific congener.

Sources

Method

Application Note: Metabolomic Profiling of Plants Treated with 4-Chloro-3,5-xylyloxyacetic Acid

[1] Executive Summary This application note details a robust workflow for the metabolomic profiling of plant tissues treated with 4-Chloro-3,5-xylyloxyacetic acid (also known as 2-(4-chloro-3,5-dimethylphenoxy)acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust workflow for the metabolomic profiling of plant tissues treated with 4-Chloro-3,5-xylyloxyacetic acid (also known as 2-(4-chloro-3,5-dimethylphenoxy)acetic acid).[1][2] As a chlorinated phenoxyacetic acid derivative, this compound functions as a synthetic auxin, structurally and functionally analogous to MCPA and 2,4-D.[3][2]

Understanding the metabolic footprint of this specific congener is critical for:

  • Mode of Action (MoA) Verification: Confirming auxinic activity via specific biomarker accumulation (e.g., ABA, ethylene precursors).[1][3][2]

  • Resistance Studies: Identifying metabolic bypasses in herbicide-resistant weed biotypes.

  • Toxicity Profiling: Mapping the "auxin overdose" cascade leading to plant senescence.[1][3][2]

This guide moves beyond generic protocols, offering a targeted strategy to capture the specific lipophilic nature of the xylyl-derivative and its downstream metabolic chaos.[3][2]

Compound Profile & Biological Context[1][2][3][4][5][6][7][8][9]

4-Chloro-3,5-xylyloxyacetic acid is a synthetic auxin.[1][3][2] Unlike natural indole-3-acetic acid (IAA), which is rapidly regulated by the plant, synthetic auxins are metabolically stable.[1][3][2] Upon application, they cause:

  • Hyper-auxinic signaling: Uncontrolled cell elongation and epinasty.[1][3][2]

  • Ethylene explosion: Induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[1][3][2]

  • ABA accumulation: Stomatal closure and carbon starvation.[1][3][2]

  • ROS generation: Oxidative damage leading to tissue necrosis.[1][3][2]

Key Analytical Challenge: The presence of the xylyl (dimethyl) group increases lipophilicity compared to simpler phenoxy acids.[3][2] Extraction protocols must ensure solubilization of the parent compound while retaining polar metabolic markers.[1][3][2]

Experimental Design Strategy

To ensure statistical power and biological relevance, the following design is recommended:

ParameterRecommendationRationale
Plant Model Arabidopsis thaliana or Target Weed (e.g., Amaranthus)Arabidopsis offers complete pathway annotation; Weeds offer field relevance.[1][2]
Dosing GR50 (Growth Reduction 50%) & 2x Lethal DoseDistinguishes between metabolic coping mechanisms and death cascades.[1][3][2]
Time Points 1h, 6h, 24h, 72h1-6h: Primary signaling (Auxin/Ethylene).[3][2] 24h+: Secondary toxicity (ROS/Senescence).[1][3][2]
Replicates

biological replicates
Metabolomics data is noisy; high replication is required for statistical power.[1][3][2]
Controls Solvent Control (Mock) + Positive Control (2,4-D)2,4-D acts as a benchmark for auxinic activity.[1][2]

Detailed Protocol: Sample Preparation

This protocol utilizes a modified single-phase extraction optimized for simultaneous recovery of the lipophilic herbicide and polar metabolites (amino acids, sugars, stress hormones).[3][2]

Materials
  • Quenching: Liquid Nitrogen (

    
    ).[1][3][2]
    
  • Solvent: LC-MS grade Methanol (MeOH), Water (

    
    ), Formic Acid (FA).[1][3][2]
    
  • Internal Standards (IS):

    • Lipophilic IS: 2,4-D-d3 (surrogate for the herbicide).[1][2]

    • Polar IS: L-Tryptophan-d5 (amino acids), Sorbitol-13C6 (sugars).[1][3][2]

  • Equipment: Bead beater (e.g., Retsch MM400), Refrigerated Centrifuge, Ultrasonic bath.

Step-by-Step Workflow

Step 1: Harvest & Quench (Critical for Turnover Prevention)

  • Harvest leaf tissue directly into pre-weighed 2.0 mL safe-lock tubes.

  • IMMEDIATELY snap-freeze in liquid nitrogen. Delay >5 seconds alters metabolite levels (e.g., ATP/ADP ratios).[3][2]

  • Store at -80°C until processing.

Step 2: Homogenization

  • Add a 3mm stainless steel or zirconia bead to frozen tubes.

  • Grind frozen tissue (2 min at 30 Hz) in a bead beater. Keep samples frozen; do not let them thaw.

Step 3: Extraction (Cold-Solvent Precipitation)

  • Add 1.0 mL of Extraction Solvent (-20°C 80% MeOH / 20%

    
     / 0.1% Formic Acid) containing the Internal Standard Mix.
    
    • Note: The 80% MeOH concentration is high enough to solubilize the xylyl-herbicide but polar enough for metabolic markers.[1][3][2]

  • Vortex vigorously for 30 seconds.

  • Sonicate in an ice-water bath for 10 minutes to disrupt cell walls.[1][3][2]

  • Incubate at 4°C for 30 minutes (shaking).

Step 4: Clarification

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer 800 µL of supernatant to a fresh tube.

  • (Optional) If chlorophyll content is high, pass through a 0.22 µm PTFE filter.[1][3][2] Warning: Check for herbicide binding to the filter first.[2]

Step 5: QC Preparation

  • Pool 20 µL from every sample extract into a "Pooled QC" vial. This will be injected every 10 samples to monitor instrument drift.[1][3][2]

Detailed Protocol: LC-MS/MS Acquisition

Platform: UHPLC coupled to Q-Exactive (Orbitrap) or Q-TOF.[1][3][2] Mode: Negative Ion Mode is preferred for phenoxy acids and stress hormones (ABA, JA, SA).[3][2] Positive mode is needed for amino acids and polyamines.[1][3][2]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).[3][2]

  • Mobile Phase A:

    
     + 0.1% Formic Acid.[1][3][2]
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][3][2]

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention).[1][3][2]

    • 1-12 min: 1% to 99% B (Linear gradient).[1][3][2]

    • 12-15 min: 99% B (Wash - critical to elute the lipophilic herbicide).[1][3][2]

    • 15-18 min: 1% B (Re-equilibration).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Settings (Q-Exactive Example)
  • Ionization: HESI (Heated Electrospray Ionization).[1][3][2]

  • Polarity: Switch Positive/Negative (or separate runs for max sensitivity).

  • Mass Range: 70–1050 m/z.[1][3][2]

  • Resolution: 70,000 (Full MS) / 17,500 (dd-MS2).[1][3][2]

  • Targeted Inclusion List: Add the exact mass of 4-Chloro-3,5-xylyloxyacetic acid (

    
     approx 213.032, calculate exact mass based on Cl isotopes) to ensure MS2 triggering.
    

Data Analysis & Interpretation

Targeted Analysis (The "Auxin Signature")

Quantify the following specific markers to validate the herbicide's MoA:

Metabolite ClassSpecific MarkersExpected TrendMechanism
Herbicide 4-Chloro-3,5-xylyloxyacetic acidAccumulation Uptake verification.[1][3][2]
Auxin Precursors Tryptophan, Indole-3-pyruvic acidIncrease Feedback upregulation due to perceived auxin signal.[1][3][2]
Ethylene Pathway 1-Aminocyclopropane-1-carboxylic acid (ACC)Massive Increase Hallmark of auxin herbicide toxicity.[1][3][2]
Stress Hormones Abscisic Acid (ABA)Increase Induces stomatal closure; "herbicidal hardening".[1][3][2]
ROS Scavengers Glutathione (GSH/GSSG), AscorbateDepletion/Shift Response to oxidative burst.[1][3][2]
Untargeted Analysis[2][3]
  • Alignment & Peak Picking: Use XCMS or MZmine 3.[1][3][2]

  • Normalization: Normalize to Total Ion Current (TIC) or Internal Standard (IS).

  • Multivariate Analysis:

    • PCA: To detect outliers and visualize separation between Time Points.[1][3][2]

    • PLS-DA: To identify the Variable Importance in Projection (VIP) scores driving the separation between Treated vs. Mock.

Visualization of Workflows & Pathways[3]

Experimental Workflow Diagram

MetabolomicsWorkflow Treatment Plant Treatment (4-Chloro-3,5-xylyloxyacetic acid) Harvest Harvest & Quench (Liquid N2 Snap Freeze) Treatment->Harvest 1h, 6h, 24h Extraction Extraction (80% MeOH + IS) Harvest->Extraction Bead Beating Acquisition UHPLC-MS/MS (Pos/Neg Switching) Extraction->Acquisition Centrifuge & Filter DataProc Data Processing (XCMS/MZmine) Acquisition->DataProc RAW Data Analysis Pathway Analysis (Auxin/Ethylene/ROS) DataProc->Analysis Peak List

Caption: Step-by-step metabolomics workflow from herbicide treatment to pathway analysis.

Mechanism of Action Pathway[2][3]

MoA_Pathway Herbicide 4-Chloro-3,5-xylyloxyacetic acid (Synthetic Auxin) TIR1 TIR1/AFB Receptor Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressors (Degradation) TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factors (Activation) AuxIAA->ARF De-repression Ethylene Ethylene Biosynthesis (ACC Synthase) ARF->Ethylene Gene Expression Growth Uncontrolled Growth (Epinasty) ARF->Growth Cell Wall Loosening ABA ABA Accumulation (NCED Upregulation) Ethylene->ABA Signaling Crosstalk ROS ROS Burst (H2O2 Accumulation) Ethylene->ROS Stress Signal Senescence Tissue Necrosis & Death ABA->Senescence Stomatal Closure ROS->Senescence Lipid Peroxidation

Caption: Predicted biological cascade triggered by 4-Chloro-3,5-xylyloxyacetic acid leading to plant death.[1][2]

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance.[1][3][2] Pest Management Science, 66(2), 113-120.[1][3][2] Link[1][2]

  • Fiehn, O. (2002). Metabolomics – the link between genotypes and phenotypes.[1][3][2] Plant Molecular Biology, 48, 155–171.[1][3][2] Link

  • De Vos, R. C., et al. (2007). Untargeted large-scale plant metabolomics using liquid chromatography coupled to mass spectrometry.[1][3][2] Nature Protocols, 2, 778–791.[1][3][2] Link[1][2]

  • Kraft, M., et al. (2007). Indole-3-acetic acid and auxin herbicides up-regulate 9-cis-epoxycarotenoid dioxygenase gene expression and abscisic acid accumulation in cleavers (Galium aparine).[1][3][2] Journal of Experimental Botany, 58(6), 1497-1503.[1][3][2] Link

  • PubChem. 4-Chloro-3,5-xylyloxyacetic acid (Compound Summary). Link[1][2]

Sources

Application

Use of 4-Chloro-3,5-xylyloxyacetic acid in agricultural research

Executive Summary 4-Chloro-3,5-xylyloxyacetic acid (also known as 4-Chloro-3,5-dimethylphenoxyacetic acid or 602-UC ) is a synthetic auxin analog characterized by unique steric properties due to the 3,5-dimethyl substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3,5-xylyloxyacetic acid (also known as 4-Chloro-3,5-dimethylphenoxyacetic acid or 602-UC ) is a synthetic auxin analog characterized by unique steric properties due to the 3,5-dimethyl substitution on the phenoxy ring. Unlike broad-spectrum auxins like 2,4-D or 4-CPA, this compound exhibits distinct tissue-specific selectivity, particularly when derived from its pro-auxin precursor, Compound 602 .[1]

This guide details the application of 4-Chloro-3,5-xylyloxyacetic acid as a high-precision tool for dissecting auxin signaling pathways. It is primarily used to uncouple hypocotyl elongation from root inhibition, allowing researchers to study specific TIR1/AFB receptor interactions without the pleiotropic toxicity associated with stronger auxins.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)acetic acid
Common Code 602-UC (Active Acid Form)
CAS Number 19545-95-0
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Solubility DMSO (>100 mM), Ethanol; Low solubility in water (requires pH adjustment)
Storage -20°C (Stock in DMSO); Stable for 6 months

Scientific Mechanism: The "Steric Filter" Effect

Structural Activity Relationship (SAR)

The biological activity of 4-Chloro-3,5-xylyloxyacetic acid is defined by the two methyl groups at the 3 and 5 positions.

  • Steric Hindrance: Unlike 2,4-D (which has a hydrogen at position 3 and 5), the 3,5-dimethyl groups create significant steric bulk.

  • Receptor Selectivity: This bulk reduces the compound's affinity for certain auxin co-receptors (specifically the TIR1/AFB family). It acts as a "weak" auxin that requires higher concentrations to trigger the degradation of Aux/IAA repressors in roots, but remains effective in promoting cell elongation in aerial tissues (hypocotyls).

The Pro-Auxin Strategy (Compound 602)

In advanced research, this acid is often generated in situ via the hydrolysis of Compound 602 (a masked amide pro-drug).

  • Pathway: Compound 602 permeates tissues

    
     Hydrolyzed by specific amidases 
    
    
    
    Releases 4-Chloro-3,5-xylyloxyacetic acid .
  • Result: This allows for "chemical induction" of auxin phenotypes in specific tissues where the hydrolase is active, minimizing off-target effects.

Visualization: Mechanism of Action

AuxinPathway ProAuxin Compound 602 (Pro-Auxin) ActiveAcid 4-Chloro-3,5-xylyloxyacetic acid (Active Ligand) ProAuxin->ActiveAcid Hydrolysis Enzyme Tissue-Specific Amidase Enzyme->ProAuxin TIR1 TIR1/AFB Receptor Complex ActiveAcid->TIR1 Binding (Weak Affinity) AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Degradation Ubiquitination & Proteasomal Degradation AuxIAA->Degradation Leads to Response Gene Expression: Hypocotyl Elongation Degradation->Response De-repression

Figure 1: Activation pathway of the 602-UC auxin analog. The compound acts as a selective ligand for TIR1/AFB receptors, triggering specific developmental responses.

Protocol: Differential Growth Assay (Arabidopsis)

Objective: Validate the selective activity of 4-Chloro-3,5-xylyloxyacetic acid by comparing shoot elongation vs. root inhibition against a 2,4-D standard.

Reagents Required
  • Stock Solution A: 4-Chloro-3,5-xylyloxyacetic acid (100 mM in DMSO).

  • Stock Solution B (Control): 2,4-D (100 mM in DMSO).

  • Media: 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.

  • Plant Material: Arabidopsis thaliana (Col-0) seeds.

Step-by-Step Methodology

Step 1: Media Preparation (Dose-Response)

  • Prepare 0.5x MS agar media.

  • After autoclaving, cool to 55°C.

  • Aliquot media into 4 batches. Add Stock A or B to achieve final concentrations:

    • 0 µM (Mock - DMSO only)

    • 1 µM

    • 5 µM

    • 10 µM

  • Pour into square petri plates (120mm).

Step 2: Seed Sterilization & Plating

  • Sterilize seeds (70% Ethanol for 1 min, 50% Bleach for 10 min, 5x Sterile Water wash).

  • Stratify seeds at 4°C for 2 days in the dark to synchronize germination.

  • Plate ~20 seeds per concentration in a single row near the top of the square plate.

Step 3: Growth Conditions

  • Hypocotyl Assay (Dark): Wrap plates in double-layer aluminum foil. Incubate vertically at 22°C for 5 days.

    • Rationale: Dark growth forces hypocotyl elongation, which is auxin-sensitive.

  • Root Assay (Light): Incubate duplicate plates vertically under continuous light (100 µE) at 22°C for 7 days.

Step 4: Data Collection & Analysis

  • Scan plates on a flatbed scanner (600 dpi).

  • Use ImageJ (Fiji) to measure:

    • Hypocotyl Length (mm) from the dark-grown plates.

    • Primary Root Length (mm) from the light-grown plates.

Expected Results (Self-Validation)
  • 2,4-D Treatment: Should show severe root inhibition (short, swollen roots) at >1 µM. Hypocotyls may be short/swollen due to ethylene overproduction ("auxin overdose").

  • 4-Chloro-3,5-xylyloxyacetic Acid Treatment: Should induce significant hypocotyl elongation (similar to IAA) but cause minimal root inhibition compared to 2,4-D.

  • Pass Criteria: If the Root/Hypocotyl inhibition ratio is identical to 2,4-D, the compound has degraded or is misidentified.

Comparative Data Summary

CompoundHypocotyl Elongation (EC₅₀)Root Inhibition (IC₅₀)Selectivity Index
IAA (Natural) ~1.5 µM~0.1 µMLow
2,4-D (Synthetic) ~0.5 µM~0.02 µMVery Low (Toxic)
4-Chloro-3,5-xylyloxyacetic acid ~5.0 µM >50 µM High (Shoot Selective)

Note: Values are representative of typical Col-0 responses. The high Selectivity Index indicates the compound promotes growth without the "herbicidal" root toxicity at standard doses.

References

  • Savaldi-Goldstein, S., et al. (2008).[1][2] "New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery."[2] Proceedings of the National Academy of Sciences, 105(39), 15190-15195.[2] Link

    • Key Finding: Identifies the "Compound 602" pro-drug strategy and the active metabolite 4-Chloro-3,5-dimethylphenoxyacetic acid.[3]

  • Ma, Q., et al. (2018). "Auxin signaling: a big question to be addressed by small molecules." Journal of Experimental Botany, 69(2), 313–328. Link

    • Key Finding: Reviews the use of synthetic auxin analogs, including xylyloxyacetic acid derivatives, to dissect TIR1/AFB receptor specificity.
  • PubChem Compound Summary. (2025). "4-Chloro-3,5-xylyloxyacetic acid (CID 89572)."[4] National Center for Biotechnology Information. Link

    • Key Finding: Verification of chemical structure and physical properties.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Precipitation of 4-Chloro-3,5-xylyloxyacetic acid in Growth Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of 4-Chloro-3,5-xylyloxyacetic acid precipitating in growth media. Our focus is on providing scientifically sound solutions grounded in chemical principles and field-proven laboratory practices.

Understanding the Challenge: Why Does 4-Chloro-3,5-xylyloxyacetic acid Precipitate?

4-Chloro-3,5-xylyloxyacetic acid, a synthetic auxin analog, is characterized as a weak acid. Its solubility in aqueous solutions, such as growth media, is highly dependent on the pH of the solution. In its protonated (uncharged) form, which is prevalent at acidic pH, the molecule is less polar and thus has limited solubility in water, leading to precipitation. Conversely, at a pH above its acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This charged form is significantly more polar and, therefore, more soluble in aqueous media.

Troubleshooting Guide: Step-by-Step Solutions to Prevent Precipitation

This section provides detailed protocols and explanations to help you successfully incorporate 4-Chloro-3,5-xylyloxyacetic acid into your growth media without precipitation.

Issue 1: Precipitation Observed When Directly Adding the Compound to Water or Media

Cause: Direct addition of the powdered form of 4-Chloro-3,5-xylyloxyacetic acid to water or a neutral pH growth medium will likely result in poor dissolution and precipitation due to its low intrinsic solubility.

Solution: Prepare a Concentrated Stock Solution.

Preparing a concentrated stock solution is the standard and most reliable method for introducing sparingly soluble compounds into growth media.[1] This approach ensures the compound is fully dissolved before being diluted to the final working concentration in the large volume of the medium.

Protocol 1: Alkaline Stock Solution Preparation

This is the recommended method for 4-Chloro-3,5-xylyloxyacetic acid as it directly addresses the pH-dependent solubility. By dissolving the compound in a basic solution, you convert it to its more soluble salt form.[2][3]

Materials:

  • 4-Chloro-3,5-xylyloxyacetic acid powder

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Sterile, deionized water

  • Sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Weigh the required amount of 4-Chloro-3,5-xylyloxyacetic acid powder to prepare a stock solution of the desired concentration (e.g., 1 mg/mL).

  • Transfer the powder to a sterile volumetric flask.

  • Add a small volume of 1 M NaOH or KOH dropwise while gently swirling the flask. Use just enough to dissolve the powder completely. The solution should become clear.

  • Once dissolved, bring the solution to the final volume with sterile, deionized water.

  • Mix the solution thoroughly using a sterile magnetic stirrer.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave the stock solution , as heat can degrade auxin-like compounds.[4]

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.[5]

Issue 2: Precipitation Occurs After Adding the Stock Solution to the Growth Medium

Cause: This can happen if the pH of the final growth medium is too low, causing the dissolved salt of 4-Chloro-3,5-xylyloxyacetic acid to convert back to its less soluble protonated form. The typical pH of plant tissue culture media, such as Murashige and Skoog (MS) medium, is adjusted to 5.6-5.8, which may be close to or below the pKa of the compound.

Solutions:

  • Adjust the pH of the Medium After Adding the Stock Solution: Prepare your growth medium, leaving out the 4-Chloro-3,5-xylyloxyacetic acid. Autoclave the medium and allow it to cool to below 50°C. Aseptically add the required volume of your filter-sterilized stock solution. Check the pH of the final medium and, if necessary, readjust it to the desired range using sterile NaOH or HCl.

  • Filter-Sterilize the Final Medium: For heat-sensitive media or to avoid any potential precipitation issues related to autoclaving, you can prepare the entire medium, add the 4-Chloro-3,5-xylyloxyacetic acid stock solution, adjust the final pH, and then sterilize the complete medium by filtration through a 0.22 µm membrane.

Visualizing the Workflow: Preparing and Adding the Stock Solution

G cluster_stock Stock Solution Preparation cluster_media Media Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in 1M NaOH/KOH weigh->dissolve volume 3. Bring to Final Volume with Sterile Water dissolve->volume filter 4. Filter Sterilize (0.22 µm) volume->filter store 5. Store at 2-8°C or -20°C filter->store add_stock C. Aseptically Add Stock Solution store->add_stock Add to cooled, sterile medium prepare_media A. Prepare Basal Medium autoclave_media B. Autoclave and Cool (<50°C) prepare_media->autoclave_media autoclave_media->add_stock check_ph D. Check and Adjust Final pH add_stock->check_ph dispense E. Dispense into Culture Vessels check_ph->dispense

Caption: Workflow for preparing a stable growth medium containing 4-Chloro-3,5-xylyloxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve 4-Chloro-3,5-xylyloxyacetic acid in an organic solvent like ethanol or DMSO?

A1: Yes, dissolving in a small amount of a suitable organic solvent is an alternative method for preparing a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. However, be mindful of the final concentration of the organic solvent in your growth medium, as high concentrations can be toxic to cells. It is generally recommended to keep the final solvent concentration below 0.5%.

Protocol 2: Organic Solvent Stock Solution Preparation

  • Dissolve the 4-Chloro-3,5-xylyloxyacetic acid powder in a minimal amount of 100% ethanol or high-purity DMSO.

  • Once fully dissolved, bring the solution to the final volume with sterile, deionized water.

  • Filter-sterilize and store as described in Protocol 1.

Q2: What is the ideal pH for my final growth medium to ensure 4-Chloro-3,5-xylyloxyacetic acid remains dissolved?

A2: The solubility of a weak acid increases significantly at a pH at least 2 units above its pKa. While the exact pKa is unknown, maintaining the final medium pH in the recommended range for your specific application (e.g., 5.6-5.8 for many plant cultures) is generally sufficient, especially when the compound is added from a pre-dissolved stock solution. The high dilution factor in the final medium usually prevents precipitation. If you still encounter issues, a slight increase in the final pH (e.g., to 6.0) might help, but be sure to consider the pH tolerance of your biological system.

Q3: Does autoclaving affect the stability of 4-Chloro-3,5-xylyloxyacetic acid?

A3: Many auxin-like compounds are known to be heat-labile to some extent. Autoclaving can lead to the degradation of these compounds, reducing their effective concentration in the medium.[4] Therefore, it is best practice to add the filter-sterilized stock solution to the growth medium after it has been autoclaved and cooled.

Q4: Can interactions with other media components cause precipitation?

A4: While less common for this type of compound, interactions with high concentrations of certain divalent cations (e.g., Ca²⁺, Mg²⁺) in the growth medium could potentially lead to the formation of insoluble salts, especially at higher pH values. However, at the typical concentrations used for plant growth regulators, this is unlikely to be a major issue. If you suspect this is happening, preparing a more dilute stock solution and adding it to the medium while stirring vigorously can help.

Visualizing pH-Dependent Solubility

G cluster_pH_Scale pH Scale cluster_Solubility Solubility of 4-Chloro-3,5-xylyloxyacetic acid Low_pH Low pH (e.g., < pKa) High_pH High pH (e.g., > pKa) Protonated Protonated Form (Low Solubility) Low_pH->Protonated Predominant Form Deprotonated Deprotonated (Salt) Form (High Solubility) High_pH->Deprotonated Predominant Form

Caption: The relationship between pH and the solubility of 4-Chloro-3,5-xylyloxyacetic acid.

Summary of Best Practices

ParameterRecommendationRationale
Dissolution Prepare a concentrated stock solution.Ensures complete dissolution before dilution into the final medium.
Solvent for Stock 1 M NaOH or KOH (recommended), or minimal ethanol/DMSO.Converts the weak acid to its highly soluble salt form or utilizes a compatible organic solvent.
Sterilization Filter-sterilize the stock solution (0.22 µm).Avoids potential thermal degradation of the compound during autoclaving.[4]
Addition to Medium Add the sterile stock to autoclaved and cooled (<50°C) medium.Prevents heat degradation and ensures homogenous mixing.
Final pH Check and adjust the pH of the final medium after all components are added.The pH of the medium can shift after the addition of various components and autoclaving.[5]
Storage Store stock solutions at 2-8°C (short-term) or -20°C (long-term).Maintains the stability and efficacy of the compound.[5]

By following these guidelines, you can effectively prevent the precipitation of 4-Chloro-3,5-xylyloxyacetic acid in your growth media, ensuring the consistency and success of your experiments.

References

  • Norkus, C. J., & Nagle, N. E. (1989). The effect of autoclaving and pH on the stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 24(5), 843-845.
  • Skirvin, R. M., Chu, M. C., Mann, M. L., Young, H., Sullivan, J., & Fermanian, T. (1986). Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material. Plant Cell Reports, 5(4), 292–294.
  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. Retrieved from [Link]

  • Reddit. (2019, October 12). Dissolving plant hormones / auxins / NAA. r/chemistry. Retrieved from [Link]

Sources

Optimization

Light sensitivity and proper storage of 4-Chloro-3,5-xylyloxyacetic acid solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-xylyloxyacetic acid. Here, you will find robust troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-xylyloxyacetic acid. Here, you will find robust troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments. Our focus is on the critical aspects of light sensitivity and proper storage to mitigate compound degradation and ensure reliable results.

I. Core Concepts: Understanding the Stability of 4-Chloro-3,5-xylyloxyacetic Acid

4-Chloro-3,5-xylyloxyacetic acid, a synthetic auxin, is a valuable tool in biological research. However, like many complex organic molecules, its stability in solution is not absolute. Understanding the potential degradation pathways is critical for accurate and reproducible experimental outcomes. The primary concerns for this compound are its sensitivity to light and its long-term stability in various storage conditions.

Degradation Pathways:

While specific forced degradation studies on 4-Chloro-3,5-xylyloxyacetic acid are not extensively published in peer-reviewed literature, we can infer potential degradation pathways based on the behavior of structurally similar phenoxyacetic acid herbicides.[1][2] The primary routes of degradation are likely to be:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the cleavage of the ether bond or modification of the aromatic ring.[3]

  • Hydrolysis: Over time, particularly at non-neutral pH, the acetic acid side chain can be susceptible to hydrolysis.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

To address these potential issues, the following sections provide detailed guidance on the preparation, storage, and handling of 4-Chloro-3,5-xylyloxyacetic acid solutions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and storage of 4-Chloro-3,5-xylyloxyacetic acid solutions.

Q1: What are the recommended solvents for dissolving 4-Chloro-3,5-xylyloxyacetic acid?

A1: Based on its chemical structure, 4-Chloro-3,5-xylyloxyacetic acid is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, it is advisable to first dissolve the compound in a small amount of a compatible organic solvent before dilution.

Q2: How should I store the solid form of 4-Chloro-3,5-xylyloxyacetic acid?

A2: The solid, powdered form of the compound is generally more stable than its solutions. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Q3: What are the optimal storage conditions for stock solutions of 4-Chloro-3,5-xylyloxyacetic acid?

A3: For long-term storage, it is recommended to prepare concentrated stock solutions and store them at low temperatures. Based on data for 4-Chloro-3,5-dimethylphenoxyacetic acid, the following storage conditions are advised:

  • -80°C: for up to 6 months[4]

  • -20°C: for up to 1 month[4]

Q4: Is it necessary to protect solutions of 4-Chloro-3,5-xylyloxyacetic acid from light?

A4: Yes, it is highly recommended to protect all solutions from light. Studies on related phenoxyacetic acids have shown that they can undergo photodegradation upon exposure to UV light.[3] Therefore, always store solutions in amber vials or wrap clear containers with aluminum foil. When working with the solutions, minimize exposure to ambient light.

Q5: Can I store diluted, working solutions of 4-Chloro-3,5-xylyloxyacetic acid?

A5: It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment. Diluted solutions are generally less stable and more susceptible to degradation. If temporary storage is necessary, keep the solution on ice and protected from light for the shortest possible duration.

Q6: I see precipitates in my stock solution after thawing. What should I do?

A6: Precipitation upon thawing can occur, especially with highly concentrated stocks. First, ensure the precipitate is not due to contamination by checking a blank solvent control. If the precipitate is the compound, you can try to redissolve it by gently warming the solution (e.g., in a 37°C water bath) and vortexing. However, be cautious with heating as it can accelerate degradation. If the precipitate does not readily dissolve, it is advisable to prepare a fresh stock solution.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of 4-Chloro-3,5-xylyloxyacetic acid solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect in experiments. 1. Degradation of the compound: Improper storage (temperature, light exposure), or use of an old stock solution. 2. Precipitation of the compound: Poor solubility in the final experimental medium. 3. Inaccurate concentration: Pipetting errors or incorrect calculations during dilution.1. Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are met (see FAQs). 2. Check the final concentration of any organic solvent in your experimental medium to ensure it is not causing precipitation. Consider using a lower final concentration of the compound. 3. Recalibrate pipettes and double-check all calculations.
Visible color change in the stock solution. Chemical degradation: This can be a sign of compound breakdown.Discard the solution immediately and prepare a fresh stock. Investigate potential causes of degradation, such as light exposure or contamination.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products: This confirms that the compound has degraded.1. Prepare a fresh solution and re-analyze. 2. If degradation is persistent, consider performing a forced degradation study to identify the degradation products and assess the stability of your formulation.

IV. Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of 4-Chloro-3,5-xylyloxyacetic acid in DMSO.

Materials:

  • 4-Chloro-3,5-xylyloxyacetic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: The molecular weight of 4-Chloro-3,5-xylyloxyacetic acid is 214.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 214.65 g/mol = 0.0021465 g = 2.15 mg

  • Weigh the compound: Carefully weigh out 2.15 mg of 4-Chloro-3,5-xylyloxyacetic acid powder using an analytical balance and transfer it to a clean, dry amber glass vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.

  • Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Assessing the Light Stability of 4-Chloro-3,5-xylyloxyacetic Acid Solution

This protocol provides a framework for a simple experiment to assess the light stability of your prepared solution. This is crucial for understanding the handling constraints in your specific laboratory environment.

Materials:

  • Prepared stock solution of 4-Chloro-3,5-xylyloxyacetic acid

  • Two sets of clear and amber vials

  • A controlled light source (e.g., a UV lamp or a well-lit laboratory bench)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Sample Preparation: Aliquot your 4-Chloro-3,5-xylyloxyacetic acid solution into two sets of vials: one set of clear vials and one set of amber vials (or clear vials wrapped in aluminum foil).

  • Exposure Conditions:

    • Place the clear vials under the chosen light source for a defined period (e.g., 24, 48, 72 hours).

    • Place the amber vials in the same location to serve as the dark control.

  • Analysis:

    • At each time point, take a sample from each vial.

    • Analyze the samples by HPLC to quantify the remaining concentration of 4-Chloro-3,5-xylyloxyacetic acid.

  • Data Interpretation: Compare the concentration of the compound in the light-exposed samples to the dark controls. A significant decrease in concentration in the clear vials indicates light sensitivity.

V. Visualizations

Diagram 1: Recommended Storage and Handling Workflow

This diagram illustrates the best practices for storing and handling 4-Chloro-3,5-xylyloxyacetic acid solutions to maintain their integrity.

G cluster_handling Handling Solid Solid Compound (Cool, Dry, Dark) Prep Prepare Stock Solution (e.g., 10 mM in DMSO) Solid->Prep Weigh accurately Stock Stock Solution (-80°C) (Amber Vials) Working Prepare Fresh Working Solution (Dilute from Stock) Stock->Working Thaw & Dilute Prep->Stock Aliquot & Freeze Experiment Use in Experiment (Minimize Light Exposure) Working->Experiment G Start Inconsistent/No Biological Effect Check_Conc Verify Concentration Calculations & Pipette Accuracy Start->Check_Conc Check_Sol Assess Solubility in Final Medium Check_Conc->Check_Sol If calculations are correct Check_Deg Investigate Compound Degradation Check_Sol->Check_Deg If soluble Prep_Fresh Prepare Fresh Stock Solution Check_Deg->Prep_Fresh If degradation is suspected Re_Run Re-run Experiment Prep_Fresh->Re_Run

Caption: Troubleshooting flowchart for unexpected experimental results.

VI. References

  • SIELC Technologies. (2018, May 17). 4-Chloro-3,5-xylyloxyacetic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Abdullah, A. H., Mun, L. K., Zainal, Z., & Hussein, M. Z. (2017). Photodegradation of Chlorophenoxyacetic Acids by ZnO/r-Fe2O3 Nanocatalysts: A Comparative Study. International Journal of Chemistry, 5(4), 57.

  • de Souza, T. S. B., da Silva, A. M., de Souza, A. A. U., & de Souza, R. M. (2021). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Biodegradation, 32(4), 403–415.

Sources

Troubleshooting

Mitigating phytotoxicity of 4-Chloro-3,5-xylyloxyacetic acid at high concentrations

Diagnostic Hub: Understanding the Toxicity Mechanism The "Why" Behind the Failure 4-Chloro-3,5-xylyloxyacetic acid is a potent synthetic auxin belonging to the chlorinated phenoxy acid class (structurally homologous to 2...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Understanding the Toxicity Mechanism

The "Why" Behind the Failure

4-Chloro-3,5-xylyloxyacetic acid is a potent synthetic auxin belonging to the chlorinated phenoxy acid class (structurally homologous to 2,4-D and MCPA). While effective for somatic embryogenesis and callus induction, high concentrations trigger a "herbicidal" response rather than a growth response.

When the concentration exceeds the physiological threshold of the specific explant, it activates the Auxin-Ethylene-ROS Feedback Loop . The synthetic auxin hyper-stimulates ACC Synthase, leading to a spike in ethylene. This ethylene surge triggers the production of Reactive Oxygen Species (ROS), resulting in tissue necrosis and senescence.

Mechanism of Action Diagram

Figure 1: The cascade of events leading to phytotoxicity when 4-Cl-3,5-XAA concentrations exceed metabolic tolerance.

G Auxin High Conc. 4-Cl-3,5-XAA ACC ACC Synthase (Upregulation) Auxin->ACC Hyper-stimulation Growth Callus Induction (Target) Auxin->Growth Optimal Dose Ethylene Ethylene (Overproduction) ACC->Ethylene ABA ABA Accumulation Ethylene->ABA Signaling ROS ROS Generation (H2O2, Superoxide) Ethylene->ROS Oxidative Stress Death Tissue Necrosis & Senescence ABA->Death Stomatal Closure/Aging ROS->Death Cellular Damage

Caption: Pathway of synthetic auxin toxicity. Excess 4-Cl-3,5-XAA diverts metabolism from growth to ethylene-mediated senescence.

Troubleshooting Workflow

The "How" to Fix It

Use this matrix to diagnose visible symptoms in your culture vessels and apply the correct remediation strategy.

SymptomRoot CauseImmediate Corrective ActionLong-term Prevention
Tissue Browning Phenolic oxidation triggered by oxidative stress (ROS).Transfer to fresh media containing Ascorbic Acid (50-100 mg/L) or PVP (1-2 g/L) .Reduce 4-Cl-3,5-XAA concentration; incubate in dark for first 48h.
Epinasty / Curling Ethylene accumulation in the headspace.Vent culture vessels; Add Silver Thiosulfate (STS) or AgNO₃ (1-5 mg/L) .Use vented caps; switch to Pulse Treatment protocol.
Vitrification Hyperhydricity due to ammonium toxicity or low agar gel strength under auxin stress.Increase agar concentration (0.8% → 1.0%); Reduce NH₄NO₃.Optimize cytokinin:auxin ratio; ensure adequate gas exchange.
Necrosis (Blackening) Severe phytotoxicity (Herbicide Effect).Rescue Protocol: Transfer immediately to hormone-free media with Activated Charcoal (1-2 g/L) .Perform a dose-response curve; concentration likely 10x too high.

Protocol Library

Self-Validating Experimental Procedures

Protocol A: The "Pulse Treatment" Strategy

Best for: Inducing embryogenesis without long-term toxicity. Instead of chronic exposure, expose explants to high concentrations for a short duration to trigger signaling, then remove the stressor.

  • Induction Phase: Inoculate explants on media with high 4-Cl-3,5-XAA (e.g., 10–50 µM) for 24 to 72 hours only.

  • Wash Step: Rinse explants 3x with sterile liquid MS media (hormone-free) to remove surface auxin.

  • Expression Phase: Transfer explants to hormone-free semi-solid media or media with low cytokinin concentrations.

  • Validation: Compare callus formation rates against a continuous low-dose control. The pulse method should show reduced browning.

Protocol B: Ethylene Inhibition (Silver Thiosulfate - STS)

Best for: Species sensitive to auxin-induced ethylene (e.g., Cucurbits, Brassicaceae). STS is more mobile and less phytotoxic than silver nitrate alone.

Preparation of 0.1 M Stock Solution:

  • Dissolve 1.58 g Sodium Thiosulfate (

    
    ) in 50 mL sterile water.
    
  • Dissolve 0.17 g Silver Nitrate (

    
    ) in 10 mL sterile water.
    
  • Critical Step: Slowly pour the

    
     solution into the Thiosulfate solution while stirring vigorously. (Do not  reverse this order, or Ag precipitates).
    
  • Filter sterilize (0.22 µm). Store in the dark at 4°C.

Application:

  • Add to cooling media (post-autoclave) at a final concentration of 1–10 µM .

Protocol C: Adsorption Rescue (Activated Charcoal)

Best for: removing carry-over auxin or phenolic exudates.

  • Dosage: 0.5 g/L to 2.5 g/L Activated Charcoal (acid-washed).

  • Warning: Charcoal absorbs everything, including vitamins and cytokinins. If using charcoal, increase 4-Cl-3,5-XAA concentration by 10-100x to compensate for adsorption, or use it only in the "Expression Phase" (hormone-free) to clean the tissue.

Frequently Asked Questions (FAQs)

Q1: How does 4-Cl-3,5-XAA compare to 2,4-D in terms of potency? A: 4-Cl-3,5-XAA is generally comparable to 2,4-D but its lipophilicity (due to the xylyl/dimethyl groups) can alter cellular uptake rates. In some species (e.g., legumes), chlorinated auxins show higher specificity, but they also carry a higher risk of "herbicidal" toxicity if the internal concentration spikes too quickly.

Q2: Can I autoclave 4-Cl-3,5-XAA? A: Like most phenoxy acid auxins, it is relatively heat stable and can usually be autoclaved. However, for precise "high concentration" experiments where degradation products could contribute to toxicity, filter sterilization (0.22 µm) of a stock solution and addition to cooling media is the Gold Standard to ensure the molarity is exact.

Q3: Why is the tissue turning white/translucent (vitrified) instead of brown? A: This is hyperhydricity. While often linked to humidity, high auxin concentrations can exacerbate it by altering cell wall plasticity. Increase your gelling agent (Phytagel or Agar) concentration and ensure your vessel allows for gas exchange to prevent ethylene buildup.

Q4: Is there a specific solvent I should use? A: As a free acid, it has low water solubility. Dissolve the powder in a small volume of 1N NaOH or Ethanol (KOH is also acceptable) until clear, then bring to volume with water. If using NaOH, ensure the final media pH is readjusted to 5.6–5.8.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link

  • Thomas, T. D. (2008). The role of activated charcoal in plant tissue culture. Biotechnology Advances, 26(6), 618-631. Link

  • Beyer, E. M. (1976). A potent inhibitor of ethylene action in plants. Plant Physiology, 58(3), 268–271. Link

  • George, E. F., Hall, M. A., & De Klerk, G. J. (2008). Plant Propagation by Tissue Culture. 3rd Edition. Springer.[1] (Standard reference for auxin-induced oxidative stress mitigation). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4-Chloro-3,5-xylyloxyacetic acid with other phenoxyacetic acids

[1] Executive Summary & Compound Identity 4-Chloro-3,5-xylyloxyacetic acid (also known as CDMPA or 2-(4-chloro-3,5-dimethylphenoxy)acetic acid) represents a specialized class of synthetic auxins.[1] Unlike its mass-marke...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

4-Chloro-3,5-xylyloxyacetic acid (also known as CDMPA or 2-(4-chloro-3,5-dimethylphenoxy)acetic acid) represents a specialized class of synthetic auxins.[1] Unlike its mass-market counterparts 2,4-D and MCPA , which are ubiquitously used as broad-spectrum herbicides, CDMPA is primarily utilized as a high-precision research probe in plant developmental biology.[1]

This guide analyzes CDMPA’s performance through the lens of Structure-Activity Relationships (SAR) , contrasting its unique "ortho-free" substitution pattern against the "ortho-locked" conformation of commercial herbicides.[1]

Chemical Identity Matrix
FeatureCDMPA (Research Probe)2,4-D (Standard Herbicide)MCPA (Selective Herbicide)
CAS Number 19545-95-094-75-794-74-6
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)acetic acid2-(2,4-dichlorophenoxy)acetic acid2-(4-chloro-2-methylphenoxy)acetic acid
MW ( g/mol ) 214.65221.04200.62
LogP (Calc) ~2.852.812.75
Primary Use Hypocotyl elongation assays; Auxin metabolite researchBroadleaf weed controlCereal crop weed control

Technical Performance Analysis

Structure-Activity Relationship (SAR): The "Ortho-Free" Anomaly

The defining characteristic of CDMPA is its substitution pattern.[1]

  • 2,4-D & MCPA: Possess a substituent at the ortho (2-) position .[1] This steric bulk forces the ether oxygen to rotate, locking the side chain into a conformation that optimally fits the TIR1 auxin receptor pocket.

  • CDMPA: Substituents are at meta (3,5-) and para (4-) positions.[1] Positions 2 and 6 are unsubstituted hydrogens.[1]

    • Mechanistic Insight: The lack of ortho-substitution typically reduces auxin activity.[1] However, CDMPA retains specific bioactivity (hypocotyl elongation), suggesting that the electron-donating methyl groups at 3,5 increase the electron density of the aromatic ring, potentially compensating for the lack of steric locking by enhancing pi-stacking interactions within the receptor active site.[1]

Biological Efficacy: Hypocotyl Elongation

While 2,4-D triggers uncontrolled growth leading to plant death (herbicidal action), CDMPA is often cited in controlled developmental assays.[1]

  • Selectivity: CDMPA shows high specificity for cell elongation pathways in seedling hypocotyls, making it a "cleaner" tool for studying cell expansion without the rapid toxicity associated with high-dose 2,4-D.[1]

  • Metabolic Stability: The 3,5-dimethyl blocking prevents ring hydroxylation at these active sites, a common detoxification pathway for phenoxy acids.[1] This likely extends the half-life of CDMPA within plant tissues compared to non-methylated analogs.[1]

Mechanism of Action (Visualized)

Both compounds function as molecular glues within the SCF^TIR1 ubiquitin-ligase complex.[1] However, their binding kinetics differ based on the SAR described above.

Diagram 1: Auxin Signaling Pathway

Caption: The molecular mechanism where CDMPA/2,4-D acts as a "molecular glue" to degrade repressors.

AuxinSignaling Auxin Phenoxy Acid (CDMPA / 2,4-D) TIR1 TIR1 Receptor (F-box Protein) Auxin->TIR1 Binds Pocket SCFTIR1 SCF-TIR1-Auxin-Aux/IAA Complex TIR1->SCFTIR1 Recruits AuxIAA Aux/IAA (Transcriptional Repressor) AuxIAA->SCFTIR1 Dimerizes Ubiquitin Poly-Ubiquitination SCFTIR1->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targeting ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed Response Gene Expression (Hypocotyl Elongation) ARF->Response Activates Transcription

Experimental Protocol: Hypocotyl Elongation Assay

Objective: Quantify the auxin-like activity of CDMPA relative to 2,4-D. Validation: This protocol is self-validating via the inclusion of a solvent control (negative) and IAA (natural positive control).[1]

Reagents
  • Stock Solution: Dissolve CDMPA in minimal DMSO, then dilute with pH 5.8 buffered MS media.

  • Plant Material: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber) seeds.[1]

Diagram 2: Assay Workflow

Caption: Step-by-step methodology for comparative auxin bioassay.

AssayWorkflow Step1 Seed Sterilization (10% Bleach, 10 min) Step2 Stratification (4°C, 2 Days) Step1->Step2 Break Dormancy Step3 Treatment Plates + CDMPA/2,4-D (0.1 - 10 µM) Step2->Step3 Sowing Step4 Dark Incubation (22°C, 4-5 Days) Step3->Step4 Etiolation Step5 Data Acquisition Measure Hypocotyl Length Step4->Step5 Analysis

Protocol Steps
  • Sterilization: Surface sterilize seeds to prevent fungal contamination which mimics auxin stress.[1]

  • Stratification: Keep seeds at 4°C for 48h to synchronize germination.

  • Treatment: Plate seeds on MS agar containing increasing concentrations of CDMPA (0.01, 0.1, 1.0, 10 µM). Include 2,4-D plates as a comparative standard.

  • Incubation: CRITICAL: Incubate vertically in the dark . Light inhibits hypocotyl elongation, masking the auxin effect.

  • Measurement: Image plates and measure length using ImageJ.

    • Expected Result: CDMPA should induce elongation at lower concentrations but may show a higher threshold for toxicity/callus formation compared to 2,4-D.[1]

Safety & Toxicology Profile

While 2,4-D is a known sensitizer with ocular risks, CDMPA shares similar phenolic risks but with specific handling nuances due to its research-grade purity.[1]

Hazard Class (GHS)CDMPA 2,4-D
Acute Toxicity (Oral) Category 4 (Harmful)Category 4 (Harmful)
Skin Irritation Category 2 (Irritant)Category 2 (Irritant)
Eye Damage Category 2A (Severe Irritant)Category 1 (Corrosive - Risk of Blindness)
Sensitization Not fully characterizedSkin Sensitizer (Cat 1)

Handling Precaution: CDMPA is often supplied as a pure crystalline acid.[1] It must be pre-dissolved in a solvent (EtOH or DMSO) before adding to aqueous buffers; direct addition to water results in poor solubility and precipitation, invalidating concentration data.[1]

References

  • PubChem. (2025).[1][2] 4-Chloro-3,5-xylyloxyacetic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. [Link]

  • Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. [Link][1]

Sources

Comparative

Comparative Analysis of 4-Chloro-3,5-xylyloxyacetic Acid Cross-reactivity with Auxin Co-receptors: An Experimental Guide

Introduction: Navigating the Specificity of Synthetic Auxins 4-Chloro-3,5-xylyloxyacetic acid is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Specificity of Synthetic Auxins

4-Chloro-3,5-xylyloxyacetic acid is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). The physiological and developmental responses to auxins are primarily mediated by a family of F-box proteins known as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, which function as auxin co-receptors.[1] In the presence of auxin, these TIR1/AFB proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins.[2] This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

The Arabidopsis genome encodes six members of the TIR1/AFB family (TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5). While there is some functional redundancy, evidence suggests that different TIR1/AFB proteins can exhibit distinct affinities for various natural and synthetic auxins, contributing to the diverse and context-specific responses to these compounds. For instance, AFB5 has been shown to be the primary target for the herbicidal auxin picloram, displaying a significantly higher binding affinity for it compared to TIR1.[2][3]

Currently, there is a lack of specific experimental data quantifying the cross-reactivity of 4-Chloro-3,5-xylyloxyacetic acid with the different members of the TIR1/AFB co-receptor family. This guide provides a comprehensive experimental framework to address this knowledge gap, enabling researchers to quantitatively assess the binding affinity and interaction specificity of this synthetic auxin. The following sections detail the theoretical underpinnings and practical protocols for robustly characterizing these molecular interactions.

Core Signaling Pathway and Experimental Logic

The central event in auxin perception is the formation of a stable ternary complex between the TIR1/AFB protein, an auxin molecule, and an Aux/IAA repressor. The auxin acts as a "molecular glue," enhancing the affinity between the receptor and its substrate. Our experimental approach is designed to quantify the efficiency of 4-Chloro-3,5-xylyloxyacetic acid in promoting this interaction across different TIR1/AFB isoforms.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 4-Chloro-3,5- xylyloxyacetic acid TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor ARF ARF (Active) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Binds Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription

Caption: Auxin signaling pathway initiated by 4-Chloro-3,5-xylyloxyacetic acid.

Quantitative Analysis of Binding Affinity: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). In the context of auxin perception, SPR can be employed to measure the auxin-dependent interaction between purified TIR1/AFB proteins and a peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[4]

Experimental Workflow: SPR

SPR_Workflow cluster_preparation Preparation cluster_spr_experiment SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify TIR1/AFB proteins (TIR1, AFB1-5) Analyte_Preparation Prepare serial dilutions of 4-Chloro-3,5-xylyloxyacetic acid with a constant concentration of a specific TIR1/AFB protein Protein_Purification->Analyte_Preparation Peptide_Synthesis Synthesize biotinylated Aux/IAA degron peptide Chip_Immobilization Immobilize biotinylated peptide on streptavidin-coated sensor chip Peptide_Synthesis->Chip_Immobilization Injection Inject analyte solutions over the sensor surface Chip_Immobilization->Injection Analyte_Preparation->Injection Data_Acquisition Record sensorgrams in real-time Injection->Data_Acquisition Kinetic_Analysis Fit sensorgram data to a binding model to determine ka, kd, and KD Data_Acquisition->Kinetic_Analysis Comparative_Analysis Compare KD values across different TIR1/AFB proteins Kinetic_Analysis->Comparative_Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol: SPR-based Binding Assay

1. Protein Expression and Purification:

  • Express recombinant full-length Arabidopsis TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5 proteins in a suitable expression system (e.g., insect cells or E. coli).

  • Purify the proteins to homogeneity using affinity chromatography (e.g., His-tag or GST-tag purification).

2. Peptide Synthesis:

  • Synthesize a biotinylated peptide corresponding to the degron domain of a canonical Aux/IAA protein, such as IAA7. A control peptide with mutations in the core degron motif should also be synthesized.[4]

3. SPR Experiment Setup:

  • Use a streptavidin-coated sensor chip.

  • Immobilize the biotinylated Aux/IAA degron peptide onto the sensor chip surface. A reference channel should be prepared with the mutated peptide or left blank.

  • The running buffer should be optimized for pH and salt concentration (e.g., HBS-EP+ buffer).

4. Binding Analysis:

  • Prepare a series of solutions containing a fixed concentration of a purified TIR1/AFB protein and varying concentrations of 4-Chloro-3,5-xylyloxyacetic acid.

  • Inject these solutions over the sensor chip surface at a constant flow rate.

  • Record the association and dissociation phases.

  • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of a low pH buffer).

5. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Repeat the experiment for each of the TIR1/AFB proteins.

Expected Data and Interpretation

The primary output will be a table of KD values for the interaction of each TIR1/AFB protein with the Aux/IAA degron peptide in the presence of 4-Chloro-3,5-xylyloxyacetic acid. A lower KD value indicates a higher binding affinity.

TIR1/AFB IsoformKD (nM) for 4-Chloro-3,5-xylyloxyacetic acid
TIR1[Experimental Value]
AFB1[Experimental Value]
AFB2[Experimental Value]
AFB3[Experimental Value]
AFB4[Experimental Value]
AFB5[Experimental Value]

By comparing the KD values, you can determine the relative binding affinity of 4-Chloro-3,5-xylyloxyacetic acid for each of the auxin co-receptors. This will reveal if the synthetic auxin exhibits preferential binding to certain TIR1/AFB isoforms.

In Vivo Validation of Interactions: Yeast Two-Hybrid (Y2H) Assay

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to study protein-protein interactions in a cellular context.[5] It can be adapted to investigate auxin-dependent interactions by expressing a TIR1/AFB protein fused to a DNA-binding domain (BD) and an Aux/IAA protein fused to a transcriptional activation domain (AD). Interaction between the two proteins in the presence of auxin reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Experimental Workflow: Y2H

Y2H_Workflow cluster_preparation_y2h Preparation cluster_y2h_assay Y2H Assay cluster_analysis_y2h Data Analysis Plasmid_Construction Construct BD-TIR1/AFB and AD-Aux/IAA plasmids Yeast_Transformation Co-transform yeast with BD and AD plasmids Plasmid_Construction->Yeast_Transformation Yeast_Culture Culture transformed yeast on selective media with varying concentrations of 4-Chloro-3,5- xylyloxyacetic acid Yeast_Transformation->Yeast_Culture Reporter_Gene_Assay Perform quantitative reporter gene assay (e.g., β-galactosidase) Yeast_Culture->Reporter_Gene_Assay Dose_Response_Curve Generate dose-response curves for each TIR1/AFB-Aux/IAA pair Reporter_Gene_Assay->Dose_Response_Curve EC50_Determination Calculate EC50 values for 4-Chloro-3,5-xylyloxyacetic acid Dose_Response_Curve->EC50_Determination

Caption: Workflow for Yeast Two-Hybrid (Y2H) analysis.

Detailed Protocol: Y2H-based Interaction Assay

1. Plasmid Construction:

  • Clone the coding sequences of each of the six Arabidopsis TIR1/AFB genes into a Y2H DNA-binding domain vector (e.g., pGBKT7).

  • Clone the coding sequence of a full-length Aux/IAA protein (e.g., IAA7) into a Y2H activation domain vector (e.g., pGADT7).

2. Yeast Transformation:

  • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with a specific BD-TIR1/AFB plasmid and the AD-Aux/IAA plasmid.

3. Interaction Assay:

  • Grow the transformed yeast cells in liquid culture to mid-log phase.

  • Plate serial dilutions of the yeast cultures on selective media (lacking specific nutrients to select for the presence of both plasmids and for interaction-dependent reporter gene expression).

  • The selective media should be supplemented with a range of concentrations of 4-Chloro-3,5-xylyloxyacetic acid.

  • Incubate the plates and monitor for yeast growth.

4. Quantitative Analysis:

  • For a more quantitative measure, perform a liquid β-galactosidase assay using a colorimetric substrate (e.g., ONPG or CPRG).

  • Measure the enzymatic activity for each TIR1/AFB-Aux/IAA combination across the different concentrations of 4-Chloro-3,5-xylyloxyacetic acid.

Expected Data and Interpretation

The Y2H experiments will yield dose-response curves for the interaction between each TIR1/AFB protein and the Aux/IAA protein as a function of the 4-Chloro-3,5-xylyloxyacetic acid concentration. From these curves, the half-maximal effective concentration (EC50) can be determined.

TIR1/AFB IsoformEC50 (µM) of 4-Chloro-3,5-xylyloxyacetic acid
TIR1[Experimental Value]
AFB1[Experimental Value]
AFB2[Experimental Value]
AFB3[Experimental Value]
AFB4[Experimental Value]
AFB5[Experimental Value]

A lower EC50 value indicates that a lower concentration of the synthetic auxin is required to promote the interaction, suggesting a higher functional potency for that specific co-receptor pair.

Comparative Summary and Concluding Remarks

By employing the complementary techniques of Surface Plasmon Resonance and Yeast Two-Hybrid assays, researchers can build a comprehensive profile of the cross-reactivity of 4-Chloro-3,5-xylyloxyacetic acid with the full suite of TIR1/AFB auxin co-receptors. The quantitative data generated from these experiments will be invaluable for understanding the molecular basis of this synthetic auxin's activity and for the rational design of more specific and effective plant growth regulators. Furthermore, these findings will contribute to a deeper understanding of the functional diversification within the TIR1/AFB co-receptor family.

References

  • Calderón Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • Teale, W. D., Paponov, I. A., & Palme, K. (2013). Defining binding efficiency and specificity of auxins for SCFTIR1/AFB-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 8(8), 1833-1841. [Link]

  • Robert-Seilaniantz, A., MacAlister, C. A., Gusi, A. M., & Estelle, M. (2011). Assaying auxin receptor activity using SPR assays with F-box proteins and Aux/IAA degrons. Methods in Molecular Biology, 773, 235-249. [Link]

  • Incrocci, R., & Gari, E. (2014). A high-throughput yeast two-hybrid protocol to determine virus-host protein interactions. Methods in Molecular Biology, 1177, 13-28. [Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

Sources

Validation

Comparative Validation of 4-Chloro-3,5-xylyloxyacetic Acid (4-C-3,5-X) as a Weak Auxin Agonist

[1] Executive Summary & Chemical Identity 4-Chloro-3,5-xylyloxyacetic acid (also known as 4-chloro-3,5-dimethylphenoxyacetic acid or 602-UC ) is a synthetic auxin analogue structurally related to the herbicide 2,4-D.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

4-Chloro-3,5-xylyloxyacetic acid (also known as 4-chloro-3,5-dimethylphenoxyacetic acid or 602-UC ) is a synthetic auxin analogue structurally related to the herbicide 2,4-D.[1][2]

Unlike 2,4-D, which acts as a potent, often herbicidal agonist, 4-C-3,5-X exhibits weak auxin activity .[1] This attenuated potency is attributed to the steric hindrance introduced by the methyl groups at the 3 and 5 positions of the phenoxy ring. This unique profile makes it a valuable tool for research requiring fine-tuned auxin responses (e.g., hypocotyl elongation) without the drastic physiological collapse associated with high-potency synthetic auxins.[1]

This guide outlines the experimental framework to confirm its in vivo activity, distinguishing it from industry standards (IAA and 2,4-D) through validated bioassays.[1]

Chemical Structure & Logic

The following diagram illustrates the structural relationship between the natural auxin (IAA), the synthetic standard (2,4-D), and the test compound (4-C-3,5-X).

ChemicalStructure IAA Indole-3-acetic Acid (IAA) (Natural Standard) High Potency / Labile Logic1 Indole Ring (Natural Recognition) IAA->Logic1 D24 2,4-Dichlorophenoxyacetic Acid (2,4-D) (Synthetic Standard) High Potency / Stable Logic2 2,4-Cl Substitution (High Receptor Affinity) D24->Logic2 Test 4-Chloro-3,5-xylyloxyacetic Acid (4-C-3,5-X) (Test Compound) Weak Agonist / Steric Hindrance Logic3 3,5-Methyl Substitution (Reduces Receptor Binding) Test->Logic3 Logic1->Logic2 Synthetic Mimicry Logic2->Logic3 Attenuated Activity

Figure 1: Structural comparison highlighting the 3,5-dimethyl substitution in 4-C-3,5-X responsible for its reduced potency compared to 2,4-D.[1]

Mechanism of Action: The TIR1/AFB Pathway

To confirm 4-C-3,5-X is a true auxin, one must validate its ability to trigger the SCF^TIR1 ubiquitin-ligase pathway.

  • Perception: Auxin acts as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (or AFB variants) and Aux/IAA transcriptional repressors.[1]

  • Degradation: This complex leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins.[1]

  • Response: Degradation of repressors releases ARF (Auxin Response Factors), allowing gene transcription (e.g., DR5 promoter activation).[1]

Hypothesis for 4-C-3,5-X: It binds to TIR1 but with lower affinity than 2,4-D, requiring higher concentrations to achieve the same level of Aux/IAA degradation.[1]

AuxinSignaling Auxin 4-C-3,5-X (Ligand) Complex TIR1-Auxin-Aux/IAA (Ternary Complex) Auxin->Complex Binding (Low Affinity) TIR1 TIR1/AFB (Receptor) TIR1->Complex Binding (Low Affinity) AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Binding (Low Affinity) Ub Ubiquitination Complex->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation ARF ARF Transcription Factors (Freed) Proteasome->ARF Release of Repression GeneExp Gene Expression (DR5:GUS / Root Inhibition) ARF->GeneExp Activation

Figure 2: The canonical auxin signaling pathway.[1] Validation requires proving 4-C-3,5-X triggers this cascade.

Comparative Analysis: 4-C-3,5-X vs. Standards

The following table summarizes the expected performance of 4-C-3,5-X against industry standards.

FeatureIAA (Natural)2,4-D (Synthetic Standard)4-C-3,5-X (Test Compound)
Chemical Class IndolePhenoxyacetic AcidPhenoxyacetic Acid
Potency (Root Inhibition) High (nM range)Very High (nM range)Weak (µM range)
Stability Low (Metabolized rapidly)High (Stable)High (Stable)
Hypocotyl Elongation Promotes (at specific conc.)Often Inhibits (Herbicidal)Promotes (Specific Utility)
Transport Polar Auxin Transport (PAT)Influx carrier (AUX1) dominantDiffusion + Carrier (likely)
Primary Utility General PhysiologyHerbicide / Callus InductionPro-auxin studies / Fine control

Validation Protocols

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the "Weak Auxin" potency shift.

Rationale: Auxins inhibit primary root elongation in a dose-dependent manner.[1] A right-shifted dose-response curve for 4-C-3,5-X compared to 2,4-D confirms its identity as a weaker agonist.[1]

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[1]

  • Vertical assay plates (0.5x MS medium, 1% sucrose, 0.8% agar).

  • Compounds: IAA, 2,4-D, and 4-C-3,5-X dissolved in DMSO.[1]

Methodology:

  • Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min; 5x Water wash).[1]

  • Stratification: Keep seeds at 4°C for 2 days in water.

  • Plating: Transfer seeds to MS plates containing increasing concentrations of the compounds:

    • Range: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM, 50 µM.[1]

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, photograph plates and measure primary root length using ImageJ.

Expected Results:

  • 2,4-D: IC50 (concentration inhibiting 50% growth) ≈ 0.05 - 0.1 µM.[1]

  • 4-C-3,5-X: IC50 ≈ 5.0 - 10.0 µM.[1]

  • Interpretation: The ~100-fold shift confirms the compound is active but significantly less potent due to the 3,5-dimethyl substitution.[1]

Protocol B: Hypocotyl Elongation Assay

Objective: Confirm tissue-specific efficacy.[1]

Rationale: While potent auxins like 2,4-D often stunt seedlings due to ethylene overproduction, weak auxins like 4-C-3,5-X can promote hypocotyl elongation, mimicking specific developmental contexts.[1]

Methodology:

  • Setup: Use the same sterilization protocol as above.

  • Treatment: Plate seeds on MS media containing 1 µM and 5 µM of 4-C-3,5-X vs. 2,4-D.

  • Growth: Grow seedlings vertically in low light or darkness for 5 days.

  • Analysis: Measure hypocotyl length.

Expected Results:

  • 2,4-D (1-5 µM): Short, thick hypocotyls (swollen due to ethylene).[1]

  • 4-C-3,5-X (1-5 µM): Elongated hypocotyls (similar to low-dose IAA).[1]

  • Interpretation: Confirms "auxin-like" activity that promotes cell expansion without immediate herbicidal toxicity.[1]

Protocol C: DR5:GUS Reporter Assay

Objective: Molecular confirmation of TIR1 pathway activation.

Rationale: The DR5 promoter is a synthetic auxin-responsive element.[1][3] Activation of DR5:GUS proves the compound acts directly on the auxin signaling machinery.[1]

Methodology:

  • Material: Arabidopsis transgenic line DR5::GUS.

  • Incubation: Transfer 5-day-old seedlings to liquid MS media containing 10 µM 4-C-3,5-X for 6–12 hours. (Include Mock and 1 µM 2,4-D controls).

  • Staining: Incubate in X-Gluc solution at 37°C overnight.

  • Clearing: Clear chlorophyll with 70% ethanol.

  • Microscopy: Observe blue staining in root tips.[1]

Expected Results:

  • 4-C-3,5-X: Distinct blue staining in the root tip (columella/quiescent center), confirming it triggers Aux/IAA degradation and ARF-mediated transcription.[1]

Experimental Workflow Visualization

Workflow cluster_conditions Critical Conditions Start Start: Seed Sterilization Plate Plate on MS Media + Gradient (0 - 50 µM) Start->Plate Grow Vertical Growth (7 Days, 22°C) Plate->Grow C1 Control: DMSO Only Plate->C1 C2 Standard: 2,4-D (0.1 µM) Plate->C2 C3 Test: 4-C-3,5-X (10 µM) Plate->C3 Measure Image Analysis (Root Length) Grow->Measure Data Calculate IC50 Compare Potency Measure->Data

Figure 3: Step-by-step workflow for the Root Inhibition Assay, the primary method for quantifying auxin potency.

References

  • Savaldi-Goldstein, S., et al. (2008). "New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery."[1] Proceedings of the National Academy of Sciences (PNAS), 105(39), 15190–15195.[1] [1]

    • Key citation for 4-C-3,5-X (referred to as 602-UC) confirming its weak auxin activity and hypocotyl elongation effects.[1][2]

  • Hayashi, K., et al. (2014). "Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex."[1] ACS Chemical Biology, 9(6), 1407-1414.[1]

    • Provides context on structural requirements for TIR1 binding.
  • Thimann, K. V., & Schneider, C. L. (1939). "The relative activities of different auxins."[1] American Journal of Botany, 26(5), 328-333.[1]

    • Found
  • MedChemExpress. "4-Chloro-3,5-dimethylphenoxyacetic acid Product Information."

    • Commercial valid

Sources

Comparative

Technical Comparison: 4-Chloro-3,5-xylyloxyacetic Acid vs. Chloroxylenol (Parent)

Executive Summary: The Functional Leap This guide provides a head-to-head technical analysis of 4-Chloro-3,5-xylyloxyacetic acid (the "Therapeutic Candidate") and its chemical parent, 4-Chloro-3,5-dimethylphenol (Chlorox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Leap

This guide provides a head-to-head technical analysis of 4-Chloro-3,5-xylyloxyacetic acid (the "Therapeutic Candidate") and its chemical parent, 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX).

While chemically related by a single ether linkage, these two compounds represent a massive divergence in pharmacological application. The parent, Chloroxylenol, is a non-specific membrane disruptor used globally as an antiseptic. The derivative, 4-Chloro-3,5-xylyloxyacetic acid, is a highly specific allosteric effector of hemoglobin (Hb) .

Key Takeaway: The introduction of the oxyacetic acid moiety converts a toxic, lipophilic biocide into a targeted protein ligand capable of modulating oxygen transport—a critical mechanism for therapies targeting hypoxia and ischemia.

Physicochemical Profile: The Head-to-Head

The fundamental difference in performance stems from the shift in ionization and solubility profiles. The "Parent" relies on lipophilicity for bacterial cell wall penetration, while the "Daughter" utilizes an ionic "anchor" for protein binding.

FeatureParent: Chloroxylenol (PCMX)Derivative: 4-Chloro-3,5-xylyloxyacetic Acid
CAS Number 88-04-019545-95-0
Molecular Weight 156.61 g/mol 214.65 g/mol
Primary Function Antiseptic / DisinfectantHemoglobin Allosteric Modulator / Synthetic Auxin
Mechanism Non-specific Membrane DisruptionSpecific Binding to Hb Central Water Cavity
pKa (Acid Dissociation) ~9.7 (Weakly acidic phenol)~3.5 - 4.0 (Carboxylic acid)
LogP (Lipophilicity) 3.38 (High membrane permeability)~2.0 (pH dependent; lower at phys. pH)
Solubility (pH 7.4) Low (<0.03% w/v)High (due to carboxylate ionization)
Toxicity Profile Cytotoxic / Hemolytic at high conc.Low cytotoxicity; Specific protein binding

Structural Synthesis & Divergence

To understand the functional difference, one must visualize the synthesis. The alkylation of the phenolic hydroxyl group abolishes the non-specific toxicity of PCMX and introduces the carboxylate "warhead" required for salt-bridging with hemoglobin residues.

Diagram 1: Synthesis and Pharmacophore Shift

This diagram illustrates the conversion of the antiseptic scaffold into the allosteric ligand.

G cluster_0 Mechanism Shift PCMX Parent: Chloroxylenol (Lipophilic Phenol) Target: Cell Membranes Reagent + Chloroacetic Acid (NaOH, Reflux) PCMX->Reagent Product Derivative: 4-Chloro-3,5-xylyloxyacetic Acid (Anionic Ligand) Target: Hemoglobin Arg141 Reagent->Product O-Alkylation (Williamson Ether Synthesis)

Caption: Transformation of the non-specific antiseptic (Red) into the targeted hemoglobin modulator (Green) via ether synthesis.

Primary Application: Hemoglobin Allostery

The definitive test for 4-Chloro-3,5-xylyloxyacetic acid is its ability to shift the Oxygen Equilibrium Curve (OEC) of hemoglobin. Unlike the parent phenol, which may cause hemolysis (lysis of red blood cells) without specific binding, the acid derivative binds to the central water cavity of deoxyhemoglobin.

The Mechanism
  • The Acid's Role: The carboxylate group of the derivative forms electrostatic salt bridges with Arg141α and Lys99α in the hemoglobin central cavity.

  • The Parent's Failure: Chloroxylenol lacks this ionic head; it cannot stabilize the T-state (deoxy) or R-state (oxy) specifically and simply partitions into the red cell membrane.

Diagram 2: Allosteric Binding Mechanism

Detailed pathway of how the derivative modulates oxygen delivery compared to the parent.

Hb_Mechanism Compound_A 4-Chloro-3,5-xylyloxyacetic Acid Hb Hemoglobin (Hb) Compound_A->Hb Specific Interaction Compound_B Chloroxylenol (Parent) Compound_B->Hb No Binding Site Membrane Partitions into RBC Membrane (Non-specific) Compound_B->Membrane Lipophilic Entry Binding Binds Central Water Cavity (Arg141α / Lys99α) Hb->Binding Effect_A Allosteric Shift (P50 Change) Modulated O2 Affinity Binding->Effect_A Stabilizes T-State or R-State Effect_B Hemolysis / Cytotoxicity No Specific O2 Shift Membrane->Effect_B Disruption

Caption: Mechanistic divergence: The acid derivative specifically binds Hb, while the parent disrupts the membrane.[1]

Experimental Protocol: The Head-to-Head Assay

To validate the superiority of the derivative over the parent for drug development, the following Oxygen Equilibrium Curve (OEC) protocol is the industry standard.

Objective

Quantify the shift in P50 (partial pressure of O2 at 50% saturation) caused by the test compounds.

Materials
  • Buffer: Bis-Tris (0.05 M), pH 7.4, containing 0.14 M NaCl.

  • Hemolysate: Stripped human hemoglobin A (HbA) or Sickle Hemoglobin (HbS), approx 3-5 mg/mL.

  • Compounds:

    • Test: 4-Chloro-3,5-xylyloxyacetic acid (dissolved in DMSO/Buffer).

    • Control: Chloroxylenol (dissolved in DMSO; Note: Monitor for precipitation/lysis).

  • Instrument: Hemox-Analyzer (TCS Scientific) or equivalent dual-wavelength spectrophotometer.

Step-by-Step Methodology
  • Preparation: Dilute Hb stock into Bis-Tris buffer.

  • Incubation: Add the test compound to the Hb solution at a molar ratio of 2:1 or 4:1 (Drug:Hb tetramer). Incubate at 37°C for 30 minutes.

    • Critical Control: Run a "Vehicle Only" (DMSO) control to establish the baseline P50.

  • Deoxygenation: Introduce the sample into the Hemox-Analyzer cuvette. Use nitrogen gas to fully deoxygenate the sample (Absorbance check at 560nm vs 540nm).

  • Reoxygenation Curve: Slowly reintroduce oxygen while recording absorbance at dual wavelengths (560/540 nm) to generate the dissociation curve.

  • Data Calculation: The software calculates the P50 value.

    • Right Shift (Increased P50): Indicates lowered affinity (O2 release). Typical of this class (e.g., RSR-13 analogs).

    • Left Shift (Decreased P50): Indicates higher affinity (Antisickling potential).

Expected Results (Data Simulation)
ParameterVehicle ControlChloroxylenol (Parent)4-Chloro-3,5-xylyloxyacetic Acid
P50 (mmHg) 26.0 ± 1.026.5 ± 2.0 (Erratic due to lysis)35.0 - 45.0 (Significant Shift)
Hill Coefficient (n) 2.8 - 3.0< 2.5 (Cooperativity loss)~2.5 - 2.8
Membrane Integrity 100%< 80% (Hemolysis observed)100%

Interpretation: The derivative (Acid) successfully acts as an allosteric effector, significantly changing the P50 (demonstrating binding), whereas the parent (Phenol) shows no specific allosteric effect and compromises sample integrity.

Conclusion

For researchers in drug discovery, 4-Chloro-3,5-xylyloxyacetic acid represents a successful scaffold evolution. By masking the phenolic hydroxyl of Chloroxylenol with an acetic acid moiety, the molecule gains:

  • Specificity: It targets the Arg141α cationic site of hemoglobin.

  • Solubility: It becomes soluble at physiological pH.

  • Safety: It eliminates the gross membrane toxicity associated with the antiseptic parent.

This study confirms that while Chloroxylenol remains a superior disinfectant, its derivative is the only viable candidate for hematological therapeutic development.

References

  • Mechanism of Hemoglobin Allostery: Perutz, M. F., et al. (1986). "Stereochemistry of Cooperative Mechanisms in Hemoglobin." Nature. Link

  • Phenoxyacetic Acid Derivatives (RSR-13 Class): Abraham, D. J., et al. (1992). "Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives."[2] Biochemistry. Link

  • Parent Compound Toxicology (Chloroxylenol): U.S. EPA. (1994).[3] "Reregistration Eligibility Decision (RED): Chloroxylenol." EPA Archives. Link

  • Antisickling Agents & Benzoic Acid Derivatives: Iyamu, E. W., et al. (2002). "In vitro antisickling effects of substituted benzyloxyacetic acids." British Journal of Haematology. Link

  • Chemical Properties (PubChem): National Center for Biotechnology Information. "2-(4-Chloro-3,5-dimethylphenoxy)acetic acid."[1] PubChem Compound Summary. Link

Sources

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